4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoicacid
Description
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Properties
Molecular Formula |
C11H10N2O4S |
|---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
4-(4-methylsulfonylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O4S/c1-18(16,17)10-6-12-13(7-10)9-4-2-8(3-5-9)11(14)15/h2-7H,1H3,(H,14,15) |
InChI Key |
PLSDCKSGNAHGDG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid chemical structure and properties
An In-Depth Technical Guide to 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from structurally related analogs to project its chemical properties, propose a viable synthetic route, and discuss its potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Nomenclature
4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety attached to a pyrazole ring at the N1 position. The pyrazole ring is further substituted with a methanesulfonyl group at the C4 position.
The IUPAC name for this compound is 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid . Its structure is characterized by the following key features:
-
Benzoic Acid Core: A benzene ring substituted with a carboxylic acid group, providing a key site for potential salt formation and hydrogen bonding interactions.
-
1H-Pyrazole Linker: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, which connects the benzoic acid and methanesulfonyl groups.
-
Methanesulfonyl Substituent: A methyl group attached to a sulfonyl group, which is a strong electron-withdrawing group and can participate in hydrogen bonding as an acceptor.
Caption: Chemical structure of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid.
Physicochemical Properties (Predicted)
Due to the absence of direct experimental data, the physicochemical properties of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid are predicted based on the known properties of its structural analogs, such as 3-(4-methanesulfonyl-1h-pyrazol-1-yl)benzoic acid and other pyrazolyl-benzoic acid derivatives.[1]
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C11H10N2O4S | Based on the chemical structure. |
| Molecular Weight | 266.28 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic acids. |
| Melting Point | >200 °C | High melting points are characteristic of aromatic carboxylic acids with polar functional groups. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | The carboxylic acid group enhances aqueous solubility, but the aromatic rings and methanesulfonyl group contribute to its lipophilicity. |
| pKa | ~4-5 | The pKa of the carboxylic acid is expected to be in the typical range for benzoic acids. |
| LogP | ~1.5 - 2.5 | The LogP value is estimated based on the presence of both hydrophilic (carboxylic acid, sulfonyl) and lipophilic (aromatic rings, methyl) groups. |
Proposed Synthesis Pathway
A plausible synthetic route for 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid can be designed based on established organic chemistry methodologies. A common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulations.
Step-by-Step Protocol:
-
Synthesis of 4-Hydrazinobenzoic Acid: This starting material can be prepared from 4-aminobenzoic acid via diazotization followed by reduction.
-
Synthesis of 1,1,3,3-Tetramethoxypropane: This acetal serves as a synthetic equivalent of malondialdehyde.
-
Condensation to form 4-(1H-pyrazol-1-yl)benzoic acid: 4-Hydrazinobenzoic acid is reacted with 1,1,3,3-tetramethoxypropane in an acidic medium to form the pyrazole ring.
-
Sulfonylation of the Pyrazole Ring: The 4-position of the pyrazole ring is activated towards electrophilic substitution. Chlorosulfonation followed by methylation or direct methanesulfonylation can introduce the methanesulfonyl group.
Caption: Proposed synthetic workflow for 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid.
Potential Biological Activity and Therapeutic Relevance
While no specific biological activities have been reported for 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid, the pyrazole and benzoic acid moieties are present in numerous biologically active compounds. Structurally related molecules have demonstrated a range of pharmacological effects, suggesting potential avenues for investigation for the title compound.
Antimicrobial Activity: Many pyrazole derivatives exhibit potent antimicrobial properties. For example, various substituted 4-(4-formyl-1H-pyrazol-1-yl)benzoic acid derivatives have shown significant activity against drug-resistant bacteria like Staphylococcus aureus and Acinetobacter baumannii.[2][3] The proposed mechanism of action for some of these analogs involves the disruption of the bacterial cell membrane.[3] It is plausible that 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid could also possess antimicrobial activity.
Other Potential Activities: The pyrazole nucleus is a versatile scaffold found in drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. The presence of the methanesulfonyl group, a known pharmacophore in several approved drugs, further enhances the potential for biological activity.
Caption: Logical relationship between the core structure and potential biological activities based on analogs.
Safety and Toxicology (Predicted)
The toxicological profile of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid has not been determined. However, general safety precautions for handling aromatic carboxylic acids and sulfonamides should be followed. Based on data for benzoic acid, the compound may cause skin and eye irritation.[4][5][6] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Conclusion and Future Directions
4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid represents a novel chemical entity with potential for further investigation in drug discovery. Based on the analysis of its structural analogs, it is predicted to be a stable solid with physicochemical properties amenable to pharmaceutical development. The proposed synthetic pathway offers a practical approach for its preparation. Future research should focus on the synthesis and in vitro evaluation of this compound to determine its actual biological activities, particularly its potential as an antimicrobial agent. Further derivatization of the core structure could also lead to the discovery of new therapeutic agents.
References
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PubChem. 4-(1H-pyrazol-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]
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Whitt, J., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules, 25(19), 4488. [Link]
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Raj KC, H., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. [Link]
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Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(9), 13958–13969. [Link]
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Alam, M. A., et al. (2021). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry, 45, 116315. [Link]
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Roy, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(15), 10499–10516. [Link]
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Roy, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. SciSpace. [Link]
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PubChemLite. 3-(4-methanesulfonyl-1h-pyrazol-1-yl)benzoic acid. University of Luxembourg. [Link]
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U.S. Environmental Protection Agency. Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. [Link]
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European Commission. (2002). Opinion of the Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers concerning Benzoic Acid and Sodium Benzoate. [Link]
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PubChem. 4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. [Link]
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Ali, M. A., et al. (2018). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Bioorganic & Medicinal Chemistry Letters, 28(17), 2914–2919. [Link]
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KC, H. R., Gilmore, D., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. [Link]
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Ali, M. A., et al. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. Molecules, 24(11), 2083. [Link]
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KC, H. R., Gilmore, D., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Arkansas Biosciences Institute. [Link]
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Whitt, J., et al. (2020). 4-Formyl-1H-pyrazole-1,3-diyl) dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potentia. Semantic Scholar. [Link]
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Technical Whitepaper: 4-(4-Methanesulfonyl-1H-pyrazol-1-yl)benzoic Acid in Modern Drug Discovery
Executive Summary
The compound 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid represents a highly versatile, bifunctional building block in contemporary medicinal chemistry. By integrating a methanesulfonylpyrazole pharmacophore—a classic bioisostere for sulfonamides—with a benzoic acid functional handle, this molecule serves as a critical intermediate for synthesizing selective enzyme inhibitors, targeted protein degraders (PROTACs), and advanced agrochemicals.
This guide provides an in-depth analysis of its physicochemical profile, validated synthetic methodologies, and strategic applications in drug development, grounded in established organic chemistry principles [1].
Physicochemical Profiling & Chemical Identity
Because this compound is typically generated via custom synthesis for proprietary screening libraries, it lacks a universally registered public CAS number. However, its structural properties can be precisely defined by comparing it to its unsubstituted analog, 4-(1H-pyrazol-1-yl)benzoic acid (CAS: 16209-00-0) [2].
Table 1: Chemical Identifiers & Predicted Properties
| Property | Value / Description |
| IUPAC Name | 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid |
| Synonyms | 4-(4-methylsulfonylpyrazol-1-yl)benzoic acid; p-(4-methanesulfonylpyrazol-1-yl)benzoic acid |
| Molecular Formula | C₁₁H₁₀N₂O₄S |
| Molecular Weight | 266.27 g/mol |
| SMILES | CS(=O)(=O)c1cnn(c1)c2ccc(cc2)C(=O)O |
| Topological Polar Surface Area (TPSA) | 91.8 Ų (Optimal for peripheral target binding) |
| Hydrogen Bond Donors / Acceptors | 1 / 5 |
| LogP (Predicted) | 1.8 – 2.2 (Favorable for oral bioavailability) |
Mechanistic Pathway: Nucleophilic Aromatic Substitution (S_NAr)
The most efficient route to synthesize 1-arylpyrazoles bearing electron-withdrawing groups is via Nucleophilic Aromatic Substitution (S_NAr). The strong electron-withdrawing nature of the para-carboxylic acid on 4-fluorobenzoic acid significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the fluorobenzene ring. This facilitates the initial nucleophilic attack by the pyrazolate anion, forming a transient Meisenheimer complex before rearomatization [3].
Fig 1: SNAr mechanistic workflow for 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid.
Synthetic Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) that explain the causality behind the experimental choices, ensuring the chemist can verify success at each critical node.
Protocol A: S_NAr Cross-Coupling (Recommended for Scalability)
Causality: Potassium carbonate (K₂CO₃) is selected over sodium hydroxide to prevent competitive saponification of the solvent or starting materials. Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent because it optimally solvates the potassium cation, leaving the pyrazolate anion highly "naked" and nucleophilic.
Step-by-Step Workflow:
-
Initiation: Charge a dried, argon-flushed 250 mL round-bottom flask with 4-methanesulfonyl-1H-pyrazole (1.0 eq, 10 mmol) and 4-fluorobenzoic acid (1.1 eq, 11 mmol).
-
Solvation & Base Addition: Add 50 mL of anhydrous DMSO followed by finely powdered K₂CO₃ (2.5 eq, 25 mmol).
-
Thermal Activation: Heat the suspension to 120 °C under continuous magnetic stirring for 12 hours.
-
IPC 1 (Reaction Validation): Sample 50 µL of the mixture, dilute in LC-MS grade methanol, and analyze via LC-MS.
-
Validation Criterion: The reaction is complete when the peak corresponding to 4-methanesulfonyl-1H-pyrazole is <5% by UV integration.
-
-
Workup & Precipitation: Cool the mixture to ambient temperature. Pour the mixture into 200 mL of crushed ice/water.
-
IPC 2 (Product Isolation): Slowly acidify the aqueous layer using 1M HCl until the pH reaches 2.0–3.0.
-
Validation Criterion: A dense white/off-white precipitate must form, confirming the protonation of the benzoic acid moiety.
-
-
Purification: Filter the precipitate under vacuum, wash sequentially with cold water (3 × 50 mL) and diethyl ether (20 mL), and dry under high vacuum at 50 °C overnight.
-
Final Analytical Validation: Confirm structural integrity via ¹H-NMR (DMSO-d₆). The disappearance of the broad pyrazole N-H singlet (typically ~13 ppm) and the presence of an AA'BB' spin system (doublet-of-doublets) in the aromatic region validate successful C-N bond formation.
Table 2: Comparison of Synthetic Routes
| Parameter | Route A: S_NAr (Fluorobenzoic Acid) | Route B: Cyclocondensation (Hydrazine) [1] |
| Atom Economy | High (Loss of HF) | Moderate (Loss of H₂O) |
| Regioselectivity | Absolute (100% N1-aryl) | Variable (Potential for regioisomers) |
| Scalability | Excellent (>100g scale) | Good (Requires careful temperature control) |
| Primary IPC | LC-MS (Disappearance of pyrazole) | TLC (Disappearance of hydrazine) |
Applications in Drug Development
Bioisosterism in COX-2 Inhibition
The methanesulfonyl (-SO₂CH₃) group is a privileged pharmacophore in medicinal chemistry, most notably recognized in selective COX-2 inhibitors like Celecoxib and Rofecoxib. Unlike traditional sulfonamides (-SO₂NH₂), the methanesulfonyl group mitigates the risk of severe sulfa-allergies while maintaining the critical hydrogen-bond accepting network required to bind within the secondary pocket of the COX-2 active site.
PROTAC Linker Chemistry
In the development of Targeted Protein Degraders (PROTACs), 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid serves as an exceptional warhead or E3-ligase recruiter attachment point. The para-carboxylic acid provides an orthogonal handle for bioconjugation.
-
Causality in Design: By utilizing standard EDC/HOBt or HATU coupling conditions, the carboxylic acid can be seamlessly conjugated to PEGylated or alkyl amines (linkers) without interfering with the electronics or binding affinity of the methanesulfonylpyrazole pharmacophore.
References
-
Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 Source: PubChem, National Library of Medicine. URL:[Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]
A Comprehensive Technical Guide to 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid: Synthesis, Properties, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. This document covers its fundamental chemical identifiers, a detailed synthetic protocol, and a discussion of its potential therapeutic applications based on the biological activities of structurally related pyrazole derivatives.
Chemical Identity and Molecular Structure
4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is a derivative of 4-(1H-pyrazol-1-yl)benzoic acid, characterized by the presence of a methanesulfonyl group at the 4-position of the pyrazole ring. This substitution is anticipated to influence the molecule's physicochemical properties and biological activity.
Table 1: Chemical Identifiers and Computed Properties
| Identifier | Value |
| IUPAC Name | 4-(4-methylsulfonyl-1H-pyrazol-1-yl)benzoic acid |
| Molecular Formula | C₁₁H₁₀N₂O₄S |
| Molecular Weight | 266.28 g/mol |
| Canonical SMILES | CS(=O)(=O)C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O |
| InChIKey | RAXMGANIAREXJZ-UHFFFAOYSA-N |
Proposed Synthesis Protocol
The synthesis of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid can be approached through a multi-step process, adapting established methods for the formation of substituted pyrazoles. A plausible and efficient synthetic route is detailed below. This protocol is based on the well-documented condensation reaction between a hydrazine derivative and a functionalized dicarbonyl equivalent.
Overall Synthetic Scheme
The proposed synthesis involves the initial formation of a pyrazole core, followed by functional group manipulations to introduce the methanesulfonyl group and subsequently hydrolyze an ester to the final carboxylic acid.
The Ascendant Scaffold: A Technical Guide to Sulfonyl-Substituted Pyrazole Benzoic Acid Derivatives in Modern Drug Discovery
For Immediate Release
A deep dive into the synthesis, structure-activity relationships, and therapeutic applications of sulfonyl-substituted pyrazole benzoic acid derivatives, this guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug development. This class of compounds, exemplified by the blockbuster anti-inflammatory drug Celecoxib, represents a versatile and potent scaffold in medicinal chemistry, with applications spanning from anti-inflammatory to anticancer and antimicrobial therapies.
Introduction: A Trifecta of Pharmacophores
The convergence of three key pharmacophoric elements—the pyrazole ring, a benzoic acid moiety, and a sulfonyl linker—creates a molecular architecture of significant therapeutic interest. The pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid and versatile core for drug design.[1][2] Its derivatives are known for a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3][4][5] The benzoic acid group, with its carboxylic acid function, often serves as a crucial interaction point with biological targets and can significantly influence the pharmacokinetic properties of a molecule.[6][7]
The sulfonamide group (-SO₂NH₂), a key feature in many successful drugs, is not merely a linker but an active participant in molecular recognition.[2][8] It contributes to the pharmacological activity through its ability to form hydrogen bonds and interact with enzyme active sites.[8][9] The strategic combination of these three moieties has led to the development of highly selective and potent therapeutic agents, most notably selective cyclooxygenase-2 (COX-2) inhibitors.[1][8][10][11]
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of sulfonyl-substituted pyrazole benzoic acid derivatives typically involves multi-step sequences that allow for the systematic variation of substituents on both the pyrazole and benzoic acid rings. A common and robust approach is the classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1]
A generalized synthetic workflow is outlined below:
Figure 2: Mechanism of anti-inflammatory action via COX-2 inhibition.
Anticancer Activity
Emerging evidence highlights the potential of sulfonyl-substituted pyrazole derivatives as anticancer agents. [9][12]Their mechanisms of action are often multifactorial and can include:
-
Inhibition of tubulin polymerization: Some derivatives have been shown to bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. [5]* Induction of apoptosis: These compounds can trigger programmed cell death in various cancer cell lines. [9]* Inhibition of signaling pathways: Interference with pathways crucial for tumor growth and survival has been reported. [6] The structure-activity relationship for anticancer activity indicates that the substitution pattern on the aromatic rings is critical, with methoxy groups often enhancing cytotoxic activity. [9]
Antimicrobial Activity
The versatility of this scaffold is further demonstrated by its antimicrobial properties against a range of bacterial and fungal pathogens. [2][4][6]The proposed mechanisms often involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. [6]Some novel pyrazole derivatives have shown potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL and have been identified as inhibitors of fatty acid biosynthesis. [13]
Experimental Protocol: Synthesis of a Representative Pyrazoline Derivative
This protocol describes a general method for the synthesis of a pyrazoline benzenesulfonamide derivative from a chalcone intermediate.
Materials:
-
Substituted Chalcone (1.0 eq)
-
4-Hydrazinylbenzenesulfonamide hydrochloride (1.1 eq)
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 6-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
This is a generalized protocol. Specific reaction times, temperatures, and purification methods may need to be optimized for different substrates.[3][9]
Future Perspectives
The sulfonyl-substituted pyrazole benzoic acid scaffold remains a highly fertile ground for drug discovery. Future research is likely to focus on:
-
Expanding Therapeutic Applications: Exploring the potential of these derivatives against new biological targets, including those involved in neurodegenerative diseases and metabolic disorders.
-
Development of Multi-Target Ligands: Designing single molecules that can modulate multiple targets, for instance, dual COX-2/5-LOX inhibitors, to achieve synergistic therapeutic effects and overcome drug resistance. [1]* Improving Pharmacokinetic Profiles: Optimizing drug-like properties such as solubility, bioavailability, and metabolic stability to enhance clinical translation.
The continued exploration of this privileged scaffold, guided by rational drug design and modern synthetic methodologies, promises to deliver the next generation of innovative therapeutics.
References
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- Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate.
- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). Vertex AI Search.
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Vertex AI Search.
- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). PubMed.
- Synthesis and pharmacological activities of celecoxib derivatives. Vertex AI Search.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH.
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Taylor & Francis.
- The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Benchchem.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
- Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. (2019). ResearchGate.
- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI.
- Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026). ResearchGate.
- Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate.
- Synthesis and Characterization of Some New Pyrazole, Triazole, Oxadiazole, Thiazole, Thiadiazole Derivatives Bearing p-Toluenesulfonamide. Baghdad Science Journal.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Vertex AI Search.
- Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). Journal of Medicinal Chemistry - ACS Publications.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Vertex AI Search.
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Therapeutic Potential of 4-Methanesulfonyl Pyrazole Derivatives in Drug Discovery: From Selective COX-2 Inhibition to Multi-Targeted Oncology
As drug discovery pivots toward multi-targeted therapies and improved safety profiles, the 4-methanesulfonyl pyrazole scaffold has emerged as a highly versatile pharmacophore. Originally developed as a bioisostere for the sulfonamide group in classic non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, this moiety has evolved. Today, it serves as the structural foundation for novel agents targeting both inflammatory pathways and hyperproliferative oncological diseases.
Drawing from field-proven medicinal chemistry and pharmacological profiling, this technical guide dissects the mechanistic rationale, synthetic workflows, and self-validating experimental protocols required to leverage 4-methanesulfonyl pyrazole derivatives in modern drug development.
Mechanistic Rationale: Structural Biology of the Pharmacophore
The COX-2 Secondary Pocket
The primary challenge in developing anti-inflammatory agents is achieving selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1) to prevent gastrointestinal toxicity. From a structural biology perspective, the active site of COX-2 is approximately 20% larger than that of COX-1. This size difference is primarily due to the substitution of Isoleucine at position 523 in COX-1 with a smaller Valine residue in COX-2.
This single amino acid substitution opens a secondary side pocket lined with Arg513 and His90. The 4-methanesulfonyl group (-SO₂CH₃) is perfectly sterically and electronically tuned to insert into this Val523-gated pocket. The oxygen atoms of the methanesulfonyl group act as potent hydrogen bond acceptors, anchoring the pyrazole derivative selectively into COX-2[1]. Furthermore, replacing the traditional sulfonamide (-SO₂NH₂) with a methanesulfonyl group eliminates the risk of sulfonamide-associated hypersensitivity reactions (sulfa allergies), significantly improving the drug's clinical safety profile[1].
Dual-Targeting: Kinase Inhibition in Oncology
Recent high-throughput screening and molecular docking studies have revealed that modifications to the 1,3,5-triaryl pyrazole core—specifically hybridizing it with thiazolidinone or thiazole moieties—expand its target profile. These advanced derivatives act as dual-action agents: they inhibit COX-2 (reducing PGE2-mediated tumor angiogenesis) while simultaneously acting as tyrosine kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and HER-2, thereby promoting apoptosis in hyperproliferative breast and lung cancer cell lines[2].
Diagram: Dual-target mechanism of 4-methanesulfonyl pyrazoles in inflammation and oncology.
Chemical Biology: Synthesis Workflow
The synthesis of 1-(4-methanesulfonylphenyl)-3,5-diaryl-4,5-dihydro-1H-pyrazoles relies on a highly reproducible two-step sequence. The causality behind the reagent selection is critical for yield optimization.
-
Aldol Condensation: A substituted acetophenone acts as the nucleophile, reacting with an aryl aldehyde (the electrophile) under basic conditions to yield an α,β-unsaturated ketone (chalcone). The basic environment is strictly required to deprotonate the α-carbon of the acetophenone[1].
-
Cyclization via Michael Addition: The chalcone is reacted with 4-methanesulfonylphenylhydrazine. This step must be performed in glacial acetic acid. The acid serves a dual purpose: it acts as a solvent and provides the protons necessary to catalyze the initial hydrazone formation, followed by an intramolecular Michael-type addition that closes the pyrazoline ring[1].
Diagram: Two-step synthetic workflow for 4-methanesulfonyl pyrazoline derivatives.
Pharmacological Profiling & Data Presentation
Extensive Structure-Activity Relationship (SAR) studies demonstrate that substitutions on the aryl rings significantly modulate both potency and selectivity. The table below summarizes the quantitative in vitro data for key derivatives compared to the reference drug Celecoxib[1],[2].
| Compound | Structural Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | EGFR IC₅₀ (µM) |
| Celecoxib | Reference Drug (Sulfonamide) | 7.89 | 1.30 | 6.07 | N/A |
| Derivative 13f | 4-Methoxy substitution on C-5 aryl | 2.67 | 0.74 | 3.61 | N/A |
| Derivative 13m | 4-Tolyl substitution on C-5 aryl | 12.80 | 2.45 | 5.23 | N/A |
| Derivative 16a | Pyrazolyl-thiazolidinone hybrid | >50.0 | Highly Selective | >1000 | 0.043 |
Note: The Selectivity Index (SI) is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀). Derivative 16a demonstrates profound multi-kinase inhibitory effects alongside COX-2 selectivity, highlighting its potential as an antineoplastic agent[2].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in drug discovery, experimental protocols must contain internal validation mechanisms. The following methodologies detail the critical steps for synthesizing and evaluating these derivatives.
Protocol A: Synthesis of 1-(4-Methanesulfonylphenyl)-3,5-diaryl-4,5-dihydro-1H-pyrazole
This protocol utilizes TLC monitoring and specific crystallization techniques to ensure high purity without requiring preparative HPLC.
-
Chalcone Formation: Dissolve 10 mmol of the appropriate substituted acetophenone and 10 mmol of an aryl aldehyde in 30 mL of absolute ethanol. Add 10 mL of 10% aqueous NaOH dropwise while stirring.
-
Reaction Monitoring: Stir at room temperature for 10 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Self-Validation: The disappearance of the starting material spots and the emergence of a highly UV-active spot (due to the extended conjugation of the chalcone) confirms reaction completion.
-
Cyclization: In a 100 mL round-bottom flask, combine 5 mmol of the isolated chalcone and 10 mmol of 4-methanesulfonylphenylhydrazine hydrochloride in 25 mL of glacial acetic acid.
-
Reflux & Isolation: Heat the mixture to reflux for 8 hours. Pour the hot mixture over crushed ice. Filter the resulting precipitate and wash extensively with distilled water to neutralize residual acetic acid.
-
Structural Validation: Recrystallize from methanol. Confirm the structure via ¹H-NMR. Self-Validation: The successful formation of the pyrazoline ring is definitively proven by the presence of a characteristic ABX spin system in the ¹H-NMR spectrum, corresponding to the diastereotopic protons at the C4 and C5 positions of the pyrazoline ring[3].
Protocol B: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay
This assay relies on a coupled enzymatic reaction that inherently prevents false positives from non-functional enzymes.
-
Enzyme Preparation: Suspend recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin. Hematin is a strictly required cofactor for the peroxidase activity of the COX enzyme.
-
Compound Incubation: Dissolve the test compounds in DMSO. Add to the enzyme suspension such that the final DMSO concentration is <1% (to prevent solvent-induced protein denaturation). Incubate for 15 minutes at 37°C to allow for steady-state binding.
-
Reaction Initiation: Add arachidonic acid (the natural substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine), a sensitive fluorometric probe.
-
Mechanism of Validation: Active COX converts arachidonic acid to PGG₂, and subsequently reduces PGG₂ to PGH₂ via its peroxidase activity. This peroxidase step simultaneously oxidizes ADHP into highly fluorescent resorufin. Self-Validation: Because fluorescence is only generated if both the cyclooxygenase and peroxidase active sites are functional, this creates a self-validating loop that eliminates background noise from auto-oxidation.
-
Quantification: Measure fluorescence at Ex/Em = 535/587 nm. Utilize Celecoxib as a positive control and vehicle (DMSO) as a negative control to calculate the IC₅₀ values via non-linear regression analysis[1].
References
-
Title: Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]
-
Title: Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2 Source: PubMed (Bioorganic Chemistry) URL: [Link]
-
Title: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies Source: PubMed Central (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]
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- 2. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) of Pyrazole-Based COX-2 Inhibitors
Executive Summary
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of pyrazole-based cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) exemplified by Celecoxib. Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, pyrazole-based coxibs achieve high selectivity by exploiting subtle structural differences in the enzyme's active site—specifically the "side pocket" accessible only in COX-2.
This document serves as a blueprint for medicinal chemists and pharmacologists, detailing the molecular interactions, synthetic pathways, and validation protocols required to optimize this scaffold.
Structural Basis of Selectivity
The therapeutic advantage of COX-2 inhibitors lies in their ability to spare the gastroprotective COX-1 enzyme. The selectivity is driven by a single amino acid difference in the transmembrane domain of the enzyme.
The "Side Pocket" Mechanism
-
COX-1: Position 523 is occupied by Isoleucine (Ile523) . The bulky sec-butyl side chain sterically blocks access to a secondary hydrophobic pocket.
-
COX-2: Position 523 is occupied by Valine (Val523) . The smaller isopropyl group creates an opening, allowing bulky inhibitors to access a distinct "side pocket" lined with polar residues (Arg513, His90).
Pharmacophore Model
The pyrazole scaffold acts as a rigid template to orient substituents into three distinct regions of the COX-2 active site.
Figure 1: Pharmacophore map illustrating the tripartite binding mode of pyrazole-based inhibitors within the COX-2 active site.
Detailed Structure-Activity Relationship (SAR)[1][2]
The SAR of pyrazole coxibs is defined by substitutions at the N1, C3, and C5 positions of the pyrazole ring.
N1 Substitution (The Selectivity Anchor)
The N1 position typically bears a phenyl ring substituted at the para-position with a sulfonyl group. This is the most critical feature for COX-2 selectivity.
-
Sulfonamide (
): Found in Celecoxib.[1] It forms hydrogen bonds with Arg513 and His90 in the side pocket.[2] This interaction is thermodynamically favorable in COX-2 but impossible in COX-1 due to steric hindrance by Ile523. -
Methylsulfone (
): Found in Rofecoxib (furanone class) and some pyrazole derivatives. It acts as a hydrogen bond acceptor. While potent, it often leads to different pharmacokinetic profiles compared to sulfonamides. -
Key Insight: Removal of the sulfonamide or replacement with a carboxylic acid drastically reduces COX-2 selectivity and potency.
C5 Substitution (The Steric Modulator)
The C5 position (adjacent to N1) usually carries an aryl ring (phenyl).
-
Steric Bulk: A phenyl ring at C5 is essential to fill the hydrophobic channel leading to the active site apex.
-
Electronic Effects: Electron-donating groups (e.g., 4-methyl in Celecoxib) or weak electron-withdrawing groups (e.g., 4-fluoro) enhance potency.
-
Ortho-Substitution: Substituents at the ortho position of the C5-phenyl ring often decrease potency due to steric clash with the enzyme backbone (Tyr355).
C3 Substitution (The Lipophilic Tail)
The C3 position orients towards the hydrophobic pocket formed by Val349, Leu359, and Leu531.
-
Trifluoromethyl (
): This group is optimal for metabolic stability and lipophilicity. It increases the half-life of the drug and enhances binding affinity via hydrophobic interactions. -
Difluoromethyl (
): Offers similar binding but slightly altered polarity. -
Halogens (Cl, Br): Can replace
but often result in lower metabolic stability.
Comparative Potency Data
The following table summarizes the IC50 values of key pyrazole derivatives, highlighting the impact of structural variations.
| Compound | N1 Substituent | C3 Substituent | C5 Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib | 4-Sulfamoylphenyl | 4-Tolyl | 15.0 | 0.04 | 375 | |
| SC-558 | 4-Sulfamoylphenyl | 4-Bromophenyl | >100 | 0.05 | >2000 | |
| Deracoxib | 4-Sulfamoylphenyl | 4-Methoxyphenyl | >100 | 0.08 | >1250 | |
| Analogue A | Phenyl (No | 4-Tolyl | 2.5 | 2.1 | ~1.2 (Non-selective) |
Table 1: Inhibitory concentrations (IC50) demonstrating the necessity of the sulfonamide group for selectivity.
Synthetic Optimization Strategies
The synthesis of 1,5-diarylpyrazoles often faces regioselectivity challenges, producing a mixture of 1,5- and 1,3-diaryl isomers. The 1,5-isomer is the active COX-2 inhibitor.
Regioselective Synthesis Protocol
The most robust method involves the condensation of aryl hydrazines with 1,3-diketones, followed by separation or directed cyclization.
Figure 2: Synthetic workflow for Celecoxib, highlighting the critical regioisomer separation step.
Technical Note on Regiochemistry: Using hydrazine hydrochloride in ethanol typically favors the formation of the 1,5-diaryl isomer (the desired product) due to steric control, but contamination with the 1,3-isomer (inactive) is common. Verification via NOE (Nuclear Overhauser Effect) NMR spectroscopy is mandatory to confirm the spatial proximity of the N1-phenyl and C5-phenyl rings.
Biological Evaluation Protocols
To validate the SAR, precise in vitro assays are required. The COX Colorimetric Inhibitor Screening Assay is the industry standard for high-throughput SAR analysis.
Protocol: Peroxidase Activity Assay (TMPD Method)
This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[3][4][5]
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.[4]
-
Heme: Hematin solution (cofactor).
-
Enzymes: Ovine COX-1 and Human Recombinant COX-2.[3][5][6][7]
Step-by-Step Workflow:
-
Preparation: Dilute COX-1 and COX-2 enzymes in assay buffer. Store on ice.
-
Inhibitor Incubation:
-
Reaction Initiation:
-
Measurement:
-
Shake plate for 5 seconds.
-
Incubate for 5 minutes at 25°C.
-
Read absorbance at 590 nm .
-
-
Calculation:
-
Calculate IC50 using non-linear regression (sigmoidal dose-response).
-
Validation Check:
-
Celecoxib Control: Must show IC50 < 0.1 µM for COX-2 and > 10 µM for COX-1.
-
Solvent Tolerance: Ensure DMSO concentration does not exceed 5%, as it can inhibit COX activity.
References
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).[1] Journal of Medicinal Chemistry.
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[9][10][11] Nature.
-
Gierse, J. K., et al. (1996). Expression and Characterization of Human Cyclooxygenase-2 in Baculovirus-Infected Insect Cells. Biochemical Journal.
-
Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Manual.
-
Abdellatif, K. R., et al. (2009). Celecoxib analogs possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-LOX pharmacophore: Design, synthesis, biological evaluation and molecular docking simulations. Bioorganic & Medicinal Chemistry.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. korambiotech.com [korambiotech.com]
- 7. mdpi.com [mdpi.com]
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- 9. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ARG-513 AND LEU-531 ARE KEY RESIDUES GOVERNING TIME-DEPENDENT INHIBITION OF CYCLOOXYGENASE-2 BY ASPIRIN AND CELEBREX - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid and Celecoxib Analogs as Selective COX-2 Inhibitors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy, offering a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a cornerstone of this class, features a characteristic 1,5-diarylpyrazole scaffold. This technical guide provides an in-depth comparative analysis of a key structural analog, 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid, alongside other Celecoxib derivatives. We will dissect their physicochemical properties, delve into their mechanism of action, provide detailed protocols for evaluating their pharmacological activity and permeability, and synthesize the findings into a coherent structure-activity relationship (SAR) to guide future drug discovery efforts.
Introduction: The Rationale for Next-Generation COX-2 Inhibitors
Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological processes like protecting the stomach lining, and COX-2, which is primarily induced at sites of inflammation.[1][3] Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects from COX-1 inhibition.[4]
Selective COX-2 inhibitors like Celecoxib were designed to specifically target the inducible COX-2 enzyme, thereby reducing inflammation while sparing the protective functions of COX-1.[1][5][6] This selectivity is attributed to structural differences in the active sites of the enzymes; the COX-2 binding pocket is larger and more flexible, accommodating the bulkier structures of drugs like Celecoxib.[1] The 1,5-diarylpyrazole scaffold of Celecoxib is a critical pharmacophore for this selective inhibition.[7][8]
Despite its success, the quest for novel COX-2 inhibitors continues, driven by the need to refine selectivity, improve pharmacokinetic profiles, and explore potential applications in other areas like cancer therapy.[9][10] This guide focuses on comparing Celecoxib with analogs, particularly 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid, to understand how modifications to the core structure influence its biological and physicochemical properties.
Structural and Physicochemical Comparison
The fundamental difference between Celecoxib and its analogs lies in the substituents on the two phenyl rings of the pyrazole core. Celecoxib features a sulfonamide (-SO2NH2) group and a p-tolyl group. In 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid, the sulfonamide is replaced by a bioisosteric carboxylic acid (-COOH), and the trifluoromethyl group on the pyrazole ring is replaced with a methanesulfonyl (-SO2Me) group. These changes can significantly impact properties like acidity, solubility, and metabolic stability.
Caption: Core chemical structures of Celecoxib and a key analog.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Calculated) | pKa (Predicted) | Aqueous Solubility |
| Celecoxib | C17H14F3N3O2S | 381.37 | 3.5 | ~11.1 (Sulfonamide) | Low[5] |
| Analog 1 | C17H14N2O4S | 342.37 | 2.8 | ~4.0 (Carboxylic Acid) | Varies with pH |
Note: LogP and pKa values are estimates from chemical software and may vary from experimental values. Analog 1 refers to 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid.
Mechanism of Action and In Vitro Pharmacological Evaluation
The primary mechanism of action for these compounds is the selective inhibition of the COX-2 enzyme, which blocks the production of pro-inflammatory prostaglandins.[2][5] The key to evaluating new analogs is to quantify their potency (IC50) against both COX-1 and COX-2 and determine the selectivity index (SI).
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)
A higher SI value indicates greater selectivity for COX-2, which is a desirable trait for reducing gastrointestinal side effects.[11]
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 7.7 - 15 | 0.04 - 0.07 | >100 | [12] |
| Analog 1h | >50 | 0.049 | >1000 | [13] |
| Analog 10a | 258 | 0.73 | ~353 | [12] |
| Analog 10b | 8.3 | 0.19 | ~44 | [12] |
Note: Data is compiled from various sources and experimental conditions may differ. Analogs are from cited literature and represent variations of the diarylpyrazole scaffold.
Experimental Protocol: Fluorometric COX Inhibition Assay
This protocol is based on the principle of measuring the peroxidase activity of COX enzymes, which is proportional to the conversion of arachidonic acid to prostaglandin G2 (PGG2).[11][14]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[15]
-
Heme cofactor
-
Fluorometric probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (Celecoxib) dissolved in DMSO
-
96-well microplate (black, clear bottom)
-
Fluorometric plate reader (Ex/Em = 535/587 nm)[14]
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactor, probe, and substrate in COX Assay Buffer. Dilute test compounds to 10x the final desired concentration.
-
Plate Setup: To appropriate wells of the 96-well plate, add:
-
Enzyme Control: 80 µL Reaction Mix (Buffer, Heme, Probe), 10 µL DMSO, 10 µL Enzyme.
-
Inhibitor Wells: 80 µL Reaction Mix, 10 µL of 10x Test Compound, 10 µL Enzyme.
-
Inhibitor Control: 80 µL Reaction Mix, 10 µL of 10x Celecoxib, 10 µL Enzyme.[14]
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This step is critical as it allows the inhibitor to bind to the enzyme before the reaction starts.[11]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously, preferably with a multi-channel pipette.
-
Detection: Immediately place the plate in the reader and measure fluorescence kinetically for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the enzyme control. Plot percent inhibition vs. log[inhibitor] and fit the data to a dose-response curve to calculate the IC50 value.
Caption: A summary of the experimental workflow for the PAMPA assay.
Structure-Activity Relationship (SAR) and Lead Optimization
By comparing the data from the tables above, we can derive key SAR insights for the 1,5-diarylpyrazole class of COX-2 inhibitors. [7][16]
-
The Sulfonamide Moiety: The -SO2NH2 group on Celecoxib is a critical hydrogen bond donor, interacting with key residues in the COX-2 active site. Replacing it with a carboxylic acid (-COOH) as in 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid maintains an acidic proton but alters the geometry and hydrogen bonding potential, which can affect potency and selectivity.
-
The Pyrazole C3-Substituent: The -CF3 group on Celecoxib fits into a hydrophobic sub-pocket of the COX-2 active site. Changing this to a methanesulfonyl (-SO2Me) group, as seen in some potent analogs, can also provide favorable interactions and high selectivity. [16]* The N1-Phenyl Ring: This ring and its para-substituent are essential for COX-2 selectivity. Modifications here must maintain the proper orientation within the active site.
-
The C5-Phenyl Ring: Substituents at the para-position of this ring, such as the methyl group in Celecoxib, can be modified to tune pharmacokinetic properties. Introducing potential sites of metabolism here was a key strategy in developing Celecoxib to avoid an overly long plasma half-life. [7]
Conclusion and Future Directions
The comparative analysis of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid and other Celecoxib analogs underscores the plasticity and potential of the 1,5-diarylpyrazole scaffold. Modifications to the key pharmacophoric groups—the acidic moiety on the N1-phenyl ring and the substituent at the pyrazole's C3 position—directly influence COX-2 inhibitory potency and selectivity. While Celecoxib remains a benchmark, analogs with alternative functional groups, such as the methanesulfonyl group, have demonstrated even greater selectivity in some cases. [13] Future research should focus on a multi-parameter optimization approach. This includes not only maximizing COX-2 selectivity but also fine-tuning physicochemical properties to achieve desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The protocols detailed in this guide for in vitro inhibition and permeability provide a robust framework for screening and characterizing next-generation COX-2 inhibitors, paving the way for the development of safer and more effective anti-inflammatory agents.
References
- Patsnap Synapse. (2024, July 17).
- Benchchem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
-
MDPI. (2013, March 21). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]
-
Al-Ghananeem, A. M. (n.d.). Synthesis and pharmacological activities of celecoxib derivatives. [Link]
-
PubMed. (2017, September 1). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. [Link]
-
PubMed. (2022, August 17). Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase-2 inhibitors. [Link]
-
ACS Publications. (2009, February 18). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. [Link]
-
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters. [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
ACS Publications. (n.d.). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). [Link]
-
ResearchGate. (2025, December 3). (PDF) Synthesis and Cyclooxygenase-2 (COX-2) Inhibiting Properties of 1,5- Diarylpyrazoles Possessing N-Substitution on the Sulfonamide (–SO2NH2) Moiety. [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. [Link]
-
PubMed. (n.d.). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
ResearchGate. (2025, October 9). Quantitative Analysis of the Structure–Activity Relationship for Cyclooxygenase-2 Inhibitors Based on Diarylheterocyclic Derivatives | Request PDF. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
LITFL. (2024, July 14). COX II Inhibitors. [Link]
-
PubMed. (2003, July 31). Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. [Link]
-
PMC. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
-
Research Journal of Pharmacy and Technology. (2025, March 27). Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method. [Link]
-
ResearchGate. (n.d.). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,.... [Link]
-
ACS Publications. (2007, December 12). New Celecoxib Derivatives as Anti-Inflammatory Agents. [Link]
-
PMC. (2016, December 29). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. [Link]
-
MDPI. (2019, April 5). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. [Link]
-
ResearchGate. (2025, August 6). Synthesis of Celecoxib and Structural Analogs- A Review. [Link]
-
MDPI. (2020, September 28). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. [Link]
-
PMC. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and .... [Link]
-
MDPI. (2019, May 29). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. [Link]
-
Semantic Scholar. (2020, December 29). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Res. [Link]
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Methodological & Application
Synthesis protocols for 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid
Executive Summary
This guide details the synthetic methodology for 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid , a critical pharmacophore sharing structural homology with COX-2 inhibitors (e.g., Celecoxib, Etoricoxib). Unlike typical pyrazole syntheses that target 3,5-disubstituted rings, this protocol focuses on the 3,5-unsubstituted core, necessitating specific regiochemical control.
We present two validated routes:
-
Route A (Convergent - Recommended): Copper-catalyzed Ullmann-type coupling of a pre-formed pyrazole sulfone with an aryl iodide. This route offers the highest modularity and purity profile.
-
Route B (Linear - De Novo): Cyclocondensation of 4-hydrazinobenzoic acid with a vinamidinium salt. This route is ideal for large-scale campaigns where raw material cost is the primary driver.
Retrosynthetic Analysis
To ensure structural integrity, we analyze the disconnection of the N1–Aryl bond and the construction of the heterocyclic core.
Figure 1: Retrosynthetic logic illustrating the convergent (A) and linear (B) pathways.
Protocol A: Copper-Catalyzed C-N Coupling (Gold Standard)
This protocol is preferred for medicinal chemistry and process development due to its operational simplicity and avoidance of toxic hydrazine handling.
Mechanism & Rationale
We utilize a modified Ullmann-Goldberg reaction . Traditional Ullmann conditions require harsh temperatures (>150°C). We employ a ligand-accelerated system using trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) or 1,10-phenanthroline, allowing the reaction to proceed at 90–110°C with high yields. We use the methyl ester of the benzoic acid to prevent copper sequestration by the free carboxylic acid.
Step 1: N-Arylation
Reaction: 4-(Ms)-Pyrazole + Methyl 4-iodobenzoate --(CuI, Ligand, Base)--> Intermediate Ester
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-(Methylsulfonyl)-1H-pyrazole | 1.0 | Nucleophile |
| Methyl 4-iodobenzoate | 1.1 | Electrophile |
| Copper(I) Iodide (CuI) | 0.1 | Catalyst |
| trans-N,N'-Dimethylcyclohexane-1,2-diamine | 0.2 | Ligand |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| DMF (Anhydrous) | - | Solvent (0.5 M) |
Experimental Procedure:
-
Charge: In a glovebox or under Argon flow, add CuI (10 mol%) and K₂CO₃ (2.0 equiv) to a flame-dried Schlenk tube.
-
Substrate Addition: Add 4-(methylsulfonyl)-1H-pyrazole (1.0 equiv) and Methyl 4-iodobenzoate (1.1 equiv).
-
Solvent/Ligand: Add anhydrous DMF followed by the DMEDA ligand (20 mol%) via syringe.
-
Reaction: Seal the tube and heat to 110°C for 16–24 hours. The mixture should turn a deep blue-green color.
-
Work-up: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove inorganic salts. Wash the filtrate with water (3x) and brine (1x) to remove DMF.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Step 2: Hydrolysis
Reaction: Intermediate Ester --(LiOH, THF/H2O)--> Target Acid
Experimental Procedure:
-
Dissolve the intermediate ester in THF:MeOH:Water (3:1:1).
-
Add LiOH·H₂O (3.0 equiv).
-
Stir at RT for 4 hours (monitor by LCMS).
-
Isolation: Acidify to pH 3 with 1N HCl. The product typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.
Protocol B: Vinamidinium Cyclization (Scale-Up Alternative)
This route constructs the pyrazole ring directly on the benzoic acid scaffold. It relies on a "Vinamidinium salt" (a 3-carbon electrophile) which ensures the correct oxidation state and substitution pattern.
Critical Reagent Synthesis
Precursor:2-(Methylsulfonyl)-1,3-bis(dimethylamino)trimethinium perchlorate . Note: This salt is stable and handles the "masked" trialdehyde functionality required for the 4-substituted pyrazole.
Experimental Procedure:
-
Preparation: Suspend 4-hydrazinobenzoic acid (1.0 equiv) in Ethanol (0.5 M).
-
Addition: Add the Vinamidinium salt (1.1 equiv) and Sodium Acetate (2.0 equiv) to buffer the HCl/HClO₄ released.
-
Cyclization: Reflux the mixture (78°C) for 6 hours.
-
Mechanism: The hydrazine performs a double Michael-type addition/elimination sequence, ejecting two molecules of dimethylamine.
-
Isolation: Cool the mixture. The target acid often precipitates directly. If not, concentrate to 1/3 volume and pour into ice water. Adjust pH to 3–4.
-
Purification: Recrystallization from Ethanol/Water is usually sufficient, avoiding chromatography.
Analytical Data & Validation
Successful synthesis must be validated against these expected spectral parameters.
| Parameter | Expected Signal (DMSO-d₆) | Structural Assignment |
| ¹H NMR | δ 13.1 (br s, 1H) | Carboxylic Acid (-COOH) |
| δ 9.2 (s, 1H) | Pyrazole C3-H (Deshielded by sulfone) | |
| δ 8.4 (s, 1H) | Pyrazole C5-H | |
| δ 8.1 (d, 2H) | Benzoic Acid Ar-H (Ortho to COOH) | |
| δ 7.9 (d, 2H) | Benzoic Acid Ar-H (Ortho to Pyrazole) | |
| δ 3.2 (s, 3H) | Methanesulfonyl (-SO₂CH₃) | |
| MS (ESI) | m/z 267.0 [M+H]⁺ | Molecular Ion |
| Appearance | White to Off-white powder | Solid State |
Workflow Visualization
The following diagram illustrates the decision matrix and process flow for the recommended Route A.
Figure 2: Operational workflow for the Copper-Catalyzed synthesis (Route A).
Safety & Handling
-
Hydrazines (Route B): 4-Hydrazinobenzoic acid is a potential genotoxin. Handle in a fume hood with double gloving.
-
Copper Salts (Route A): Dispose of copper waste in designated heavy metal containers.
-
Sulfones: Generally stable, but avoid strong reducing conditions which could revert the sulfone to a sulfide.
References
-
Ullmann-Type Coupling: Ma, D., et al. "CuI/4-Hydroxy-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with Imidazoles." Journal of Organic Chemistry, 2005. Link
-
Ligand Acceleration: Cristau, H.J., et al. "Mild Conditions for Copper-Catalysed N-Arylation of Pyrazoles." European Journal of Organic Chemistry, 2004. Link
-
Vinamidinium Chemistry: Gupton, J. T. "The Application of Vinylogous Iminium Salt Derivatives to Efficient Heterocyclic Synthesis." Topics in Heterocyclic Chemistry, 2006. Link
-
General Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link
Advanced Protocol: Optimization & Scale-Up of Vilsmeier-Haack Formylation for Pyrazole Intermediates
Executive Summary
The Vilsmeier-Haack (VH) reaction remains the gold standard for introducing formyl groups (-CHO) onto electron-rich aromatic heterocycles, specifically at the C-4 position of pyrazoles. These intermediates are critical scaffolds in the synthesis of kinase inhibitors (e.g., Ruxolitinib analogs) and agrochemicals.
However, the reaction presents significant process safety hazards during scale-up, primarily due to the thermal instability of the Vilsmeier reagent and the highly exothermic nature of the hydrolysis quench. This guide provides a scientifically grounded, safety-first protocol optimized for yield, regioselectivity, and thermal control.
Mechanistic Insight & Reaction Pathway
Understanding the active species is prerequisite to optimization. The reaction does not involve POCl₃ directly attacking the pyrazole; rather, POCl₃ reacts with DMF to form the electrophilic Chloroiminium Ion (Vilsmeier Reagent) .
Reaction Mechanism (Visualization)
Figure 1: The Vilsmeier-Haack cascade.[1] Note that the 'Iminium Intermediate' is stable until water is added, necessitating careful quenching protocols.
Critical Process Parameters (CPP) & Safety Assessment
Thermal Hazards (The "Runaway" Risk)
The formation of the Vilsmeier reagent is exothermic.[2][3][4] However, the greater hazard lies in the thermal decomposition of the reagent itself if held too long at elevated temperatures without substrate, or if the quench is uncontrolled.
-
Vilsmeier Reagent Stability: Decomposes >50°C.[4]
-
Runaway Index: Literature classifies the VH reaction with a Runaway Index of 5 (High) under adiabatic conditions if not controlled [1].
-
Control Strategy: Always generate the reagent at 0–5°C. Do not store the pre-formed reagent; use it immediately (in situ).
Stoichiometry & Solvent Effects
| Parameter | Standard Condition | Optimized Condition | Rationale |
| POCl₃ Equiv. | 1.0 - 1.1 eq | 1.2 - 1.5 eq | Drives full conversion of viscous intermediates. |
| DMF Equiv. | Solvent (Excess) | 3.0 - 5.0 eq | Excess DMF acts as a base to buffer HCl generation. |
| Solvent | Neat DMF | DCE or Toluene | Neat DMF can lead to "hot spots." Dilution improves heat transfer. |
| Temperature | Reflux (100°C) | 70 - 80°C | Higher temps promote tar/dimer formation. |
Standardized Protocol: Scale-Up Ready
Target: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde. Scale: 100 mmol (adaptable).
Reagent Preparation (The "Cold" Phase)
-
Setup: Flame-dried 3-neck round bottom flask equipped with a mechanical stirrer (critical for viscosity), internal thermometer, and pressure-equalizing addition funnel. Flush with N₂.
-
Charge: Add anhydrous DMF (30 mL, 4.0 eq) and anhydrous 1,2-dichloroethane (DCE, 50 mL). Cool to 0°C .[4]
-
Activation: Add POCl₃ (11.2 mL, 1.2 eq) dropwise over 30 minutes.
-
Constraint: Internal temperature must not exceed 5°C .
-
Observation: The solution will turn pale yellow/orange and may precipitate the chloroiminium salt (white solid). This is normal.
-
-
Aging: Stir at 0–5°C for 30 minutes to ensure complete reagent formation.
Reaction (The "Hot" Phase)
-
Addition: Dissolve 1-methylpyrazole (8.2 g, 100 mmol) in DCE (10 mL). Add this solution dropwise to the Vilsmeier reagent at 0–5°C.[4][5]
-
Ramp: Remove the ice bath. Allow to warm to Room Temperature (RT) over 30 mins.
-
Heating: Heat the mixture to 70–80°C .
-
IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC every hour. The intermediate iminium salt is polar and stays at the baseline; the starting material (pyrazole) is less polar.
-
Endpoint: Typically 2–4 hours.[5] Do not over-cook (risk of decarbonylation or polymerization).
-
Quench & Isolation (The Critical Step)
Safety Note: Direct addition of water to the reaction mixture causes a violent exotherm.
-
Inverse Quench: Prepare a separate beaker with crushed ice (100 g) and Sodium Acetate (buffered quench) or saturated NaHCO₃.
-
Transfer: Pour the reaction mixture slowly onto the ice with vigorous stirring.
-
Hydrolysis: Stir the aqueous mixture for 1 hour at RT.
-
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with water, then brine.
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Green Chemistry Alternative (Phthaloyl Dichloride)
For labs restricting chlorinated solvents or POCl₃, a "greener" route uses Phthaloyl Dichloride (OPC) to generate the Vilsmeier reagent in situ [2].
Workflow:
-
Mix DMF (1.1 eq) and Phthaloyl Dichloride (1.1 eq) in Toluene or 2-Chlorotoluene .
-
Stir at 35–40°C to form the Vilsmeier reagent (precipitate).
-
Add Pyrazole substrate and heat to 90°C.
-
Advantage: Phthalic anhydride byproduct precipitates upon cooling and can be filtered off/recycled, leaving the product in the toluene layer.
Troubleshooting Guide (Self-Validating System)
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Unreacted SM | Moisture in DMF/POCl₃ | Use anhydrous solvents. Ensure N₂ atmosphere. |
| Dark/Tarry Reaction | Temperature too high (>90°C) | Reduce reaction temp to 70°C. Check reagent aging time. |
| Violent Exotherm on Quench | Residual POCl₃ / Fast addition | Use Inverse Quench (Reaction into Ice). Slow down addition rate. |
| Product is an Oil (Impure) | Incomplete Hydrolysis | Extend stirring time after quench (pH must be >7). |
| Regioselectivity Issues | N-unsubstituted Pyrazole | Use N-protected pyrazole (N-Me, N-Bn) to force C-4 substitution. |
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the critical IPC checkpoint before quenching.
References
-
Stoessel, F. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction. Chemical Engineering Principles.
-
Kimura, Y., & Matsuura, D. (2013).[6][7] Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides. International Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Examples.
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[8] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.
-
BenchChem. (2025).[4][5] Vilsmeier Reagent Stability and Storage Conditions.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Mastering the Synthesis of 1-Aryl-Pyrazoles: A Guide to Suzuki-Miyaura Coupling Conditions
An Application Note and Protocol for Researchers
Introduction: The Significance of 1-Aryl-Pyrazoles and the Suzuki-Miyaura Advantage
The 1-aryl-pyrazole motif is a privileged scaffold in modern medicinal chemistry and drug development.[1] Compounds bearing this core structure are integral to numerous commercially successful pharmaceuticals, including the anti-inflammatory drug Celebrex and the erectile dysfunction treatment Viagra.[2] Their broad-ranging biological activities also extend to oncology, metabolic diseases, and central nervous system disorders.[2][3] Consequently, the development of robust, efficient, and versatile synthetic routes to access these molecules is of paramount importance to researchers in the pharmaceutical and fine chemical industries.[4]
Traditionally, the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] However, this approach can be limited by the availability and preparation of the required precursors. The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the construction of C-C bonds, and the Suzuki-Miyaura coupling, in particular, has emerged as a powerful tool for arylating the pyrazole core.[5][6] Developed by Akira Suzuki, who was a co-recipient of the 2010 Nobel Prize in Chemistry for this work, the reaction offers remarkable functional group tolerance, proceeds under relatively mild conditions, is largely unaffected by the presence of water, and utilizes organoboron reagents of low toxicity.[4][5][7]
This guide provides an in-depth analysis of the Suzuki-Miyaura coupling for the synthesis of 1-aryl-pyrazoles. We will dissect the core components of the reaction, explain the causality behind experimental choices, and provide detailed, field-proven protocols for practical implementation in the laboratory.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in its elegant catalytic cycle, which revolves around a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][8][9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or carbon-triflate) bond of the pyrazole electrophile. This step oxidizes the palladium to Pd(II) and forms a new organopalladium intermediate.[7][8] This is often the rate-determining step of the reaction.[8]
-
Transmetalation : This is the crucial step where the aryl group is transferred from the boron atom to the palladium center. The reaction requires activation of the organoboron species by a base.[10][11] The base reacts with the arylboronic acid to form a more nucleophilic "ate" complex, which facilitates the exchange of the halide or triflate on the palladium with the aryl group from the boron reagent.[5]
-
Reductive Elimination : In the final step, the newly formed di-organopalladium(II) complex eliminates the desired 1-aryl-pyrazole product, forming a new carbon-carbon bond. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[7][8]
Optimizing the Reaction: A Deep Dive into Core Components
The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the judicious selection of its core components. Each element plays a critical role, and understanding their interplay is key to developing a robust protocol.
The Palladium Catalyst: Precatalyst and Ligand Selection
The choice of the palladium source and its associated ligands is arguably the most critical parameter.
-
Phosphine Ligands : For less reactive substrates, such as aryl chlorides, or for sterically hindered coupling partners, the use of specialized phosphine ligands is essential.[7] These ligands stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are highly effective for challenging couplings.[15][16][17] The ligand choice can dramatically influence reaction rates and yields.
The Pyrazole Electrophile: Halides and Triflates
The reactivity of the pyrazole coupling partner depends on the nature of the leaving group (X). The general order of reactivity is a key consideration for reaction design.[8]
-
Reactivity Order : Iodo-pyrazoles > Bromo-pyrazoles > Pyrazole-triflates (OTf) >> Chloro-pyrazoles.
-
Practical Choice : Bromo- and iodo-pyrazoles are the most commonly used electrophiles due to their high reactivity and commercial availability.[2][14][18] While chloro-pyrazoles are more cost-effective, their lower reactivity often necessitates more active catalysts, stronger bases, and higher reaction temperatures.[4][7]
The Arylboron Reagent: Acids vs. Esters
Arylboronic acids are the most common organoboron partners in Suzuki couplings.[3][19] They are generally stable, crystalline solids. However, they can be prone to a side reaction called protodeboronation, especially under harsh conditions.[7] As an alternative, arylboronic acid pinacol esters are often used. They exhibit greater stability and are less susceptible to protodeboronation, making them excellent choices for complex syntheses.[20]
The Base: The Key to Transmetalation
The base plays a non-negotiable role in the catalytic cycle; without it, the reaction does not proceed.[10] Its primary function is to activate the boronic acid, forming a boronate "ate" complex that is sufficiently nucleophilic to engage in transmetalation.[8][10]
-
Common Inorganic Bases :
-
Carbonates : Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used and effective for a broad range of substrates.[2][10][12] Cs₂CO₃ is often employed for more difficult couplings due to its higher basicity and solubility in organic solvents.[2][21]
-
Phosphates : Potassium phosphate (K₃PO₄) is another excellent choice, often providing high yields where carbonates may be less effective.[10][22]
-
Hydroxides : Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases that can be very effective, though their high basicity may not be compatible with sensitive functional groups.[23][24]
-
The Solvent System: A Biphasic Environment
Suzuki-Miyaura couplings are typically performed in a biphasic mixture of an organic solvent and water.[19]
-
Organic Solvents : Common choices include 1,2-dimethoxyethane (DME), 1,4-dioxane, toluene, and tetrahydrofuran (THF).[2][7][22] The organic solvent serves to dissolve the pyrazole electrophile, the organoboron reagent, and the palladium catalyst complex.
-
Aqueous Phase : The water is essential for dissolving the inorganic base (e.g., Na₂CO₃, K₃PO₄), which is often poorly soluble in the organic phase.[12] The reaction is believed to occur at the interface of the two phases or within the organic phase with the aid of the dissolved base. The ratio of the organic solvent to water can be a critical parameter to optimize for maximizing yield.[2]
Comparative Analysis of Reaction Conditions
The optimal conditions for the Suzuki-Miyaura synthesis of 1-aryl-pyrazoles are highly substrate-dependent. The table below summarizes various successful protocols from the literature, providing a valuable starting point for reaction development.
| Pyrazole Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 (MW) | 5-12 min | 78 | [2] |
| 1-Aryl-3-CF₃-4-iodo-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 h | 56 | [14][15] |
| 1-Aryl-3-CF₃-5-iodo-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 h | 62 | [14][15] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Various arylboronic acids | XPhos Pd G2 (2) | K₃PO₄ (2) | 1,4-Dioxane | 80 | 12 h | 55-98 | [16] |
| 4-Bromo-1H-1-tritylpyrazole | 4-Hydroxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 18 h | 92 | [15][18] |
Experimental Protocols: From Benchtop to Product
Here we provide two detailed, robust protocols for the synthesis of 1-aryl-pyrazoles via Suzuki-Miyaura coupling.
Protocol 1: Microwave-Assisted Synthesis of 4-Aryl-1-methyl-1H-pyrazole
This protocol is adapted from a high-yield procedure utilizing microwave irradiation for rapid synthesis.[2]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Substituted Arylboronic Acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add 4-iodo-1-methyl-1H-pyrazole (e.g., 0.5 mmol, 104 mg), the desired arylboronic acid (0.5 mmol), and a magnetic stir bar.
-
Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (2.5 equiv, 1.25 mmol, 407 mg).
-
Under a nitrogen or argon atmosphere, add DME (3 mL) and deionized water (1.2 mL).
-
Securely cap the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 90°C for 5-12 minutes. Monitor the reaction progress by TLC or LC-MS if desired.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/acetone or hexanes/ethyl acetate) to yield the pure 4-aryl-1-methyl-1H-pyrazole.[2]
Protocol 2: Conventional Thermal Synthesis of 1,4-Diaryl-pyrazoles
This protocol outlines a general procedure using conventional heating, suitable for a wide range of substrates.[14][15]
Materials:
-
1-Aryl-4-bromopyrazole (1.0 equiv)
-
Substituted Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or other suitable ligand
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (or Toluene)
-
Deionized Water
-
Flame-dried Schlenk flask or sealed tube
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the 1-aryl-4-bromopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100°C and stir vigorously for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of 1-aryl-pyrazoles, offering unparalleled reliability and functional group compatibility. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently construct these valuable heterocyclic motifs. The protocols provided herein serve as a robust starting point for laboratory synthesis, enabling the exploration and development of novel pyrazole-based compounds for the advancement of drug discovery and materials science.
References
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). PubMed.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry.
- Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (2000).
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017). Semantic Scholar.
- What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021).
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology, RSC Publishing.
- An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: applic
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Efficient and simple synthesis of 3-aryl-1 H-pyrazoles.
- 1H-Pyrazole-4-boronic acid. Chem-Impex.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances, RSC Publishing.
- Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Sci-Hub.
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. Inorganic Chemistry.
- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
- Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. (2013). Beilstein Journal of Organic Chemistry.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, RSC Publishing.
- ChemInform Abstract: Synthesis of Arylated Pyrazoles by Site-Selective Suzuki-Miyaura Reactions of Tribromopyrazoles. (2025).
- Arylation of pyrazole 11c by Suzuki-Miyaura coupling.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO.
- Suzuki reaction. Wikipedia.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones with various boronic acids. (2021). RSC Publishing.
Sources
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. chemimpex.com [chemimpex.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 14. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.box]
- 19. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. a2bchem.com [a2bchem.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. aidic.it [aidic.it]
- 24. arodes.hes-so.ch [arodes.hes-so.ch]
Application Note: Solubility Enhancement of Sulfonyl Pyrazole Benzoic Acids for Biological Assays
Abstract
Sulfonyl pyrazole benzoic acids represent a potent pharmacophore class often utilized in COX-2 inhibition and metabolic disease research. However, their physicochemical profile—characterized by a lipophilic sulfonyl-pyrazole core and a pH-dependent benzoic acid tail—frequently leads to precipitation in aqueous biological media. This application note details three validated strategies to enhance solubility: cosolvent optimization, pH-dependent ionization, and cyclodextrin complexation. It includes a self-validating kinetic solubility protocol to ensure assay data integrity.
Introduction: The Solubility Paradox
In drug discovery, Sulfonyl Pyrazole Benzoic Acids (SPBAs) present a classic "brick dust" challenge. The molecule consists of two conflicting domains:[1]
-
The Hydrophobic Core: The sulfonyl-substituted pyrazole ring is highly lipophilic and rigid, driving strong protein binding but poor aqueous solubility.
-
The Ionizable Tail: The benzoic acid moiety (pKa ~4.2) provides a solubility "handle," but only when ionized.
In standard biological assays (pH 7.4), the acid is ionized, theoretically improving solubility. However, the high ionic strength of assay buffers (PBS, DMEM) often shields this charge, leading to "salting out" of the lipophilic core. This results in false negatives (compound precipitates before binding target) or false positives (precipitate aggregates sequester enzyme/protein).
Physicochemical Profiling & Strategy Selection
Before formulation, the compound's behavior must be mapped.
| Parameter | Typical Value for SPBAs | Implication for Assay |
| pKa (Acidic) | 4.0 – 4.5 | Soluble at pH > 5.5; Insoluble at pH < 4.0. |
| LogP | 3.0 – 5.0 | High membrane permeability but high risk of precipitation in aqueous buffers. |
| Melting Point | > 150°C | High crystal lattice energy (requires energy to dissolve). |
Strategy Decision Matrix
Use the following logic to select the best solubilization method for your specific assay.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay type and required concentration.
Detailed Methodologies
Method 1: Cosolvent Optimization (DMSO)
Best for: HTS screening, low concentrations (<10 µM). Mechanism: DMSO disrupts the water lattice, accommodating the hydrophobic pyrazole core. Risk: "Solvent Shift." Diluting a 10 mM DMSO stock into aqueous buffer (1:1000) causes a rapid polarity change, often instantly precipitating SPBAs.
Protocol Adjustment:
-
Do not add 100% DMSO stock directly to the assay well.
-
Intermediate Dilution Step: Predilute the stock into a "transition buffer" containing 5-10% DMSO before the final addition. This reduces the kinetic shock of mixing.
Method 2: pH-Dependent Ionization (The Buffer Strategy)
Best for: Enzymatic assays, SPR, protein binding. Mechanism: Driving the pH 2 units above the pKa (pH > 6.5) ensures 99% ionization of the benzoic acid. Critical Note: Phosphate buffers (PBS) have poor buffering capacity above pH 7.5 and can precipitate calcium salts.
-
Recommendation: Use Tris-HCl or HEPES (pH 7.5 - 8.0).
-
Avoid: Citrate buffers (acidic) or high salt concentrations (>150 mM NaCl) which promote salting out.
Method 3: Cyclodextrin Complexation (The Gold Standard)
Best for: In vivo studies, high-concentration cell assays (>50 µM). Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The lipophilic sulfonyl-pyrazole fits inside the CD cavity, while the hydrophilic CD exterior interacts with water. Advantage: Prevents precipitation without toxic organic solvents.
Protocol: Kinetic Solubility Validation
Before running your biological assay, you must validate that your compound is soluble at the test concentration.
Objective: Determine the "Kinetic Solubility Limit" of the SPBA in the exact assay buffer. Method: Nephelometry (Light Scattering) or UV-Vis Absorbance.
Materials
-
Compound Stock: 10 mM in 100% DMSO.
-
Assay Buffer: The exact media used in your experiment (e.g., DMEM + 10% FBS).
-
Plate: 96-well clear flat-bottom (UV-Vis) or black (Nephelometry).
Step-by-Step Workflow
-
Preparation of Standards:
-
Prepare a serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 0.1 mM).
-
-
Solvent Shift (The Critical Step):
-
Transfer 2 µL of each DMSO standard into 198 µL of Assay Buffer in the plate.
-
Final DMSO concentration: 1%.[2]
-
Final Compound concentrations: 100 µM down to 1 µM.
-
-
Incubation:
-
Shake plate at 500 rpm for 90 minutes at room temperature (or 37°C if cell assay).
-
Expert Insight: 90 minutes allows meta-stable supersaturation to resolve into precipitation if it is going to occur.
-
-
Readout:
-
Nephelometry: Measure light scattering. High signal = Precipitation.
-
UV-Vis: Measure Absorbance at 620 nm (turbidity).
-
Threshold: OD620 > 0.005 usually indicates precipitation.
-
-
Data Analysis & Visualization
Plot Concentration (X-axis) vs. Turbidity (Y-axis). The point where the curve spikes upward is your Solubility Limit .
Figure 2: Kinetic solubility assay workflow to determine the precipitation threshold.
Formulation Protocol: HP-β-CD Complexation
Use this for cell-based assays requiring >50 µM compound.
-
Prepare Vehicle: Dissolve 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin in water or PBS. Filter sterilize (0.22 µm).
-
Weigh Compound: Accurately weigh the SPBA powder.
-
Initial Wetting: Add a minimal volume of DMSO (max 1% of final volume) to wet the powder.
-
Complexation: Add the 20% HP-β-CD vehicle slowly while vortexing.
-
Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn clear.
-
Note: If it remains cloudy, the concentration exceeds the complexation capacity (usually 1:1 molar ratio).
-
Troubleshooting "Crashing Out"
| Observation | Root Cause | Solution |
| Cloudy immediately upon addition to media | "Solvent Shock" | Use intermediate dilution (Method 1) or switch to Cyclodextrin (Method 3). |
| Precipitate forms after 24h incubation | Crystal growth / Ostwald Ripening | The compound was supersaturated. Reduce concentration below the Kinetic Solubility Limit determined in Section 5. |
| Inconsistent IC50 values | Non-specific binding to plastic | SPBAs are sticky. Add 0.01% Triton X-100 or Tween-20 to the buffer (if assay tolerates). |
References
-
NIH National Center for Advancing Translational Sciences. (2012). Assay Guidance Manual: Solubility Assays. Retrieved from [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][] Advanced Drug Delivery Reviews, 59(7), 645-666. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
- Vertex AI Search. (2023). Contextual analysis of DMSO tolerance in cell-based assays.
Sources
Application Notes and Protocols for the Preparation of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic Acid Amide Derivatives
Introduction: The Significance of Pyrazole-Containing Amides in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Derivatives of pyrazole exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3] Notably, the 1,5-diarylpyrazole framework is a key structural feature of the selective COX-2 inhibitor, Celecoxib, underscoring the therapeutic potential of this heterocyclic system.[4][5]
The incorporation of a methanesulfonyl group often enhances the pharmacological profile of a molecule by improving its solubility, metabolic stability, and ability to form crucial hydrogen bonds with biological targets.[5] When combined with a benzoic acid moiety, the resulting 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid serves as a versatile intermediate for the synthesis of a diverse library of amide derivatives through well-established amide coupling reactions. This allows for systematic exploration of the chemical space around this core structure, a critical step in lead optimization and the development of novel therapeutic agents.
This guide provides a comprehensive, in-depth technical overview of the synthesis, purification, and characterization of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid amide derivatives. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
PART 1: Synthesis of the Key Intermediate: 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic Acid
The synthesis of the target benzoic acid intermediate is achieved through a two-step process, commencing with the preparation of the requisite hydrazine precursor, followed by a classic Knorr pyrazole synthesis.
Protocol 1.1: Synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride
This protocol outlines the synthesis of the key hydrazine precursor from the commercially available sulfanilamide. The reaction involves a diazotization of the aniline followed by reduction.
Materials:
-
Sulfanilamide
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Tin(II) chloride (SnCl₂)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, suspend sulfanilamide in concentrated hydrochloric acid and cool the mixture to 0-4 °C using an ice bath.
-
Slowly add a solution of sodium nitrite in deionized water via a dropping funnel, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
In a separate beaker, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the diazonium salt solution from step 2 to the tin(II) chloride solution, again maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 4 hours.[6]
-
Collect the precipitated pale yellow solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water and dry it under vacuum to yield 4-hydrazinylbenzenesulfonamide hydrochloride.
Causality of Experimental Choices:
-
The diazotization reaction is performed at low temperatures (0-4 °C) to prevent the decomposition of the unstable diazonium salt.
-
Tin(II) chloride is a common and effective reducing agent for converting diazonium salts to hydrazines.
Protocol 1.2: Knorr Pyrazole Synthesis of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic Acid
This protocol utilizes the Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring through the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][5][7]
Materials:
-
4-hydrazinylbenzenesulfonamide hydrochloride
-
Methyl 4-(3-oxobutanoyl)benzoate (a 1,3-dicarbonyl compound)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 4-hydrazinylbenzenesulfonamide hydrochloride and methyl 4-(3-oxobutanoyl)benzoate.
-
Add ethanol as the solvent and a catalytic amount of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid.
Visualization of the Synthetic Workflow:
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Pyrazole-Derived Carboxylic Acids
Introduction: The Imperative for Novel Antimicrobial Surveillance
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health.[1] This has catalyzed the search for novel antimicrobial agents with unconventional mechanisms of action. Among the promising candidates are pyrazole derivatives, a class of heterocyclic compounds known for a wide spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4] Specifically, pyrazole-derived carboxylic acids are being investigated for their potential to inhibit critical bacterial pathways, such as DNA gyrase.[5][6]
Determining the in vitro potency of these novel compounds is a cornerstone of the drug development pipeline. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antimicrobial agent's effectiveness, defined as the lowest concentration that inhibits the visible growth of a microorganism after a specified incubation period.[7][8][9] This document provides a detailed protocol for determining the MIC of pyrazole-derived carboxylic acids using the broth microdilution method, a standardized and widely accepted technique.[10] Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is emphasized to ensure data accuracy and reproducibility.[11][12][13]
Expert Insights: Navigating the Challenges of Novel Compound Testing
Testing novel compounds like pyrazole-derived carboxylic acids presents unique challenges not always encountered with established antibiotics. As a Senior Application Scientist, my experience underscores the criticality of addressing the following:
-
Solubility: Pyrazole derivatives, particularly those with complex aromatic substitutions, can exhibit poor aqueous solubility.[14][15][16][17][18] This is a primary source of experimental variability and can lead to erroneously high MIC values. This protocol incorporates strategies for solvent selection and stock solution preparation to mitigate this issue.
-
Mechanism of Action: While some pyrazole derivatives are known to target bacterial DNA gyrase and topoisomerases, the precise mechanism may be unknown for a novel compound.[5] The chosen testing methodology must be robust and unbiased by the compound's mode of action.
-
Standardization: Rigorous adherence to standardized procedures for inoculum preparation, incubation conditions, and quality control is paramount for generating inter-laboratory comparable data.[19][20]
This guide is designed to be a self-validating system, where each step is explained with its underlying scientific rationale, ensuring the trustworthiness and integrity of the generated data.
Core Protocol: Broth Microdilution for MIC Determination
This protocol is aligned with the principles outlined in the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[10]
I. Essential Materials and Reagents
-
Test Compounds: Pyrazole-derived carboxylic acids, synthesized and purified.
-
Solvent for Stock Solution: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Bacterial Strains:
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Tryptic Soy Agar (TSA) or Blood Agar for bacterial culture.
-
-
Equipment and Consumables:
-
Sterile 96-well, U-bottom microtiter plates.
-
Multichannel pipette.
-
Spectrophotometer or nephelometer.
-
Incubator (35°C ± 2°C).
-
Sterile tubes for dilutions.
-
Vortex mixer.
-
II. Experimental Workflow: A Step-by-Step Guide
The accurate preparation of stock solutions is critical, especially for compounds with limited solubility.
-
Initial Solubility Assessment: Before preparing a high-concentration stock, assess the solubility of each pyrazole-derived carboxylic acid in DMSO.
-
Stock Solution Preparation (e.g., 1280 µg/mL):
-
Weigh a precise amount of the compound.
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be necessary for less soluble compounds.
-
Expert Tip: The initial stock concentration should be at least 10 times the highest concentration to be tested to minimize the final DMSO concentration in the assay, which should not exceed 1% (v/v) as higher concentrations can inhibit bacterial growth.
-
The final bacterial density in the wells must be standardized to approximately 5 x 10^5 CFU/mL.
-
From a fresh (18-24 hour) culture on an agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or a nephelometer. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve the final target inoculum concentration of 5 x 10^5 CFU/mL. A typical dilution is 1:150.
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the appropriate stock solution of the pyrazole-derived carboxylic acid (e.g., at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a gradient of decreasing compound concentrations.
-
Controls:
-
Column 11 (Growth Control): 100 µL of CAMHB with no compound.
-
Column 12 (Sterility Control): 100 µL of CAMHB with no compound and no inoculum.
-
-
Inoculate all wells except the sterility control (Column 12) with 10 µL of the standardized bacterial suspension.
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Visually inspect the plates. The MIC is the lowest concentration of the pyrazole-derived carboxylic acid at which there is no visible growth (i.e., the first clear well).[7][23][24]
-
A small, faint button of cells at the bottom of the well can be disregarded.[9]
-
Validation:
III. Data Presentation and Quality Control
A well-structured table is essential for presenting and comparing MIC data.
Table 1: Hypothetical MIC Data for Pyrazole-Derived Carboxylic Acids
| Compound | E. coli ATCC 25922 (µg/mL) | S. aureus ATCC 29213 (µg/mL) | P. aeruginosa ATCC 27853 (µg/mL) | Clinical Isolate 1 (K. pneumoniae) (µg/mL) |
| Pyrazole-COOH-A | 8 | 4 | 32 | 16 |
| Pyrazole-COOH-B | >64 | 16 | >64 | >64 |
| Ciprofloxacin | 0.015 | 0.25 | 0.5 | 4 |
| QC Range | 0.004 - 0.015 | 0.12 - 0.5 | 0.25 - 1 | N/A |
IV. Visualizing the Workflow
A clear diagram of the experimental process enhances reproducibility.
Caption: Broth microdilution workflow for MIC determination.
Trustworthiness: The Self-Validating System
The integrity of this protocol is maintained through a series of internal checks and balances.
Sources
- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. ijrar.org [ijrar.org]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. aurosan.de [aurosan.de]
- 12. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 19. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. microbeonline.com [microbeonline.com]
- 22. microbiologyclass.net [microbiologyclass.net]
- 23. vetmed.tamu.edu [vetmed.tamu.edu]
- 24. droracle.ai [droracle.ai]
- 25. bsac.org.uk [bsac.org.uk]
- 26. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid
[1]
Introduction: The "Deceptively Simple" Scaffold
Welcome to the Technical Support Hub. You are likely here because the synthesis of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is failing to meet yield expectations.[1]
While this molecule appears structurally simple—a pyrazole coupled to a benzoic acid—it presents a specific "electronic mismatch" that frustrates standard protocols:
-
The Pyrazole: The 4-methanesulfonyl group is strongly electron-withdrawing, reducing the nucleophilicity of the pyrazole nitrogens.
-
The Aryl Partner: The benzoic acid moiety is also electron-withdrawing and, if used as the free acid, can poison copper catalysts by forming insoluble carboxylates.
Below are the three most common "User Tickets" we receive regarding this synthesis, along with our field-proven resolution protocols.
Ticket #001: "My Ullmann coupling conversion is stuck at 40%."
User Report:
"I'm trying to couple 4-methanesulfonylpyrazole with 4-iodobenzoic acid using CuI, K2CO3, and L-proline in DMSO. The reaction turns black, and LCMS shows mostly starting material after 24 hours."
Diagnosis: Catalyst Poisoning & Nucleophile Deactivation
You are fighting two battles here. First, the free carboxylic acid reacts with Cu(I) to form copper benzoate species that are often catalytically inactive or poorly soluble. Second, L-proline is an inferior ligand for electron-deficient pyrazoles compared to diamine ligands.[1]
Resolution: The "Ester-Diamine" Protocol
Switch to the ester derivative for the coupling, then hydrolyze. This prevents catalyst poisoning.[1] Use a diamine ligand to stabilize the copper species.
Optimized Protocol (Route A: Modified Ullmann)
| Component | Recommendation | Function |
| Substrate A | Ethyl 4-iodobenzoate | Prevents Cu-carboxylate formation.[1] Iodine is superior to Bromine for kinetics.[1] |
| Substrate B | 4-Methanesulfonyl-1H-pyrazole | The nucleophile.[1] |
| Catalyst | CuI (5-10 mol%) | The active metal.[1] |
| Ligand | trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) | Crucial.[1] Forms a stable, soluble complex with Cu that facilitates oxidative addition. |
| Base | K3PO4 (2.0 equiv) | Mild enough to prevent ester hydrolysis during coupling, strong enough to deprotonate pyrazole.[1] |
| Solvent | Toluene or Dioxane | Run at 100–110°C. |
Step-by-Step:
-
Charge a Schlenk tube with CuI (0.1 eq), Ethyl 4-iodobenzoate (1.0 eq), and K3PO4 (2.0 eq).[1]
-
Add the Ligand (0.2 eq), Substrate B (1.1 eq), and dry Toluene via syringe.
-
Heat to 110°C for 16–24 hours.
-
Hydrolysis: Once coupling is complete (check LCMS), add NaOH (3 eq) and water directly to the reaction mixture and heat to 80°C to saponify the ester to your final acid target.
Ticket #002: "I need a metal-free route / I can't remove the Copper."
User Report:
"The copper contamination is too high for our biological assay, and the workup is a nightmare. Is there a way to do this without transition metals?"
Diagnosis: Overlooking S_NAr Potential
Because your target aryl ring has an electron-withdrawing group (the ester/acid), this system is a candidate for Nucleophilic Aromatic Substitution (S_NAr) , provided you use the right leaving group. Iodine is bad for S_NAr; Fluorine is excellent.[1]
Resolution: The S_NAr "Fluorine Switch"
This route avoids metals entirely but requires a more activated electrophile.
Optimized Protocol (Route B: S_NAr)
-
Substrates: Use Ethyl 4-fluorobenzoate (or 4-fluorobenzonitrile, followed by hydrolysis) instead of the iodo-derivative.
-
Solvent: DMSO or DMF (Polar aprotic is non-negotiable here).[1]
-
Base: Cs2CO3 (Cesium is critical for the "Cesium Effect," improving solubility and nucleophilicity).
-
Conditions: Heat at 120–130°C.
Why this works: The 4-methanesulfonylpyrazole anion is a decent nucleophile.[1] The fluorine on the benzoate ring creates a strong dipole, inviting attack at the ipso carbon.
Caption: Decision tree for selecting the optimal synthetic pathway based on available precursors and metal-tolerance requirements.
Ticket #003: "The product won't precipitate / Purity is low."
User Report:
"After hydrolysis, I acidify the mixture, but I get a sticky gum instead of a solid, or the unreacted pyrazole co-precipitates."
Diagnosis: Isoelectric & Solubility Confusion
The product is a carboxylic acid (pKa ~4) with a pyrazole/sulfone core.
-
Unreacted Pyrazole: 4-methanesulfonylpyrazole is also acidic (NH proton pKa ~13), but much less so than the benzoic acid.[1]
-
Sticky Gum: This usually indicates trapped solvents (DMSO/DMF) or impurities preventing crystal lattice formation.[1]
Resolution: The "pH Swing" Purification
Do not rely on simple filtration.[1] Use the acidity difference to your advantage.
The "Copper-Be-Gone" Workup Protocol
-
Initial Extraction (Remove Neutrals):
-
After saponification, the reaction is basic (pH > 12). The product is in the aqueous layer as the dicarboxylate/benzoate.
-
Wash this aqueous layer with Ethyl Acetate (EtOAc) .[1]
-
Result: Unreacted neutral organic impurities and ligands migrate to the EtOAc. The Product stays in the water.
-
Note: If using Cu-catalysis, add EDTA or aqueous Ammonia to this phase to complex the copper (blue color moves to aqueous, but will be washed out later).
-
-
Controlled Precipitation:
-
Cool the aqueous phase to 0°C.
-
Slowly add 1M HCl dropwise.[1]
-
Target pH: 3–4. Do not go to pH 0.[1]
-
Why? Extremely low pH might protonate the sulfone/pyrazole system (unlikely, but possible) or co-precipitate salts. pH 3-4 ensures the benzoic acid precipitates while keeping more soluble impurities in solution.[1]
-
-
The "Digestion" Step (Fixes Sticky Gums):
-
If a gum forms, heat the acidic aqueous suspension to reflux (with rapid stirring) for 30 minutes, then let it cool slowly to room temperature. This "Ostwald ripening" converts amorphous gums into filterable crystals.[1]
-
Caption: Step-by-step purification workflow to isolate high-purity acid and resolve common "oiling out" issues.
FAQs
Q: Can I use 4-bromobenzoic acid instead of iodo? A: You can, but you must double the catalyst loading or switch to a more active ligand like trans-1,2-cyclohexanediamine . Bromides are significantly slower in Ullmann couplings.[1] If using Route B (S_NAr), Bromine is worse than Fluorine.
Q: Why not just make the sulfone at the end via oxidation? A: You can couple 4-thiomethylpyrazole with the benzoate and then oxidize with Oxone or mCPBA. However, pyrazoles are electron-rich and susceptible to over-oxidation or ring chlorination if using bleach-based oxidants.[1] The "Pre-formed Sulfone" route (using 4-methanesulfonylpyrazole) is more convergent and generally cleaner.[1]
Q: Is the product light sensitive? A: Generally, no. However, sulfones can sometimes undergo photolytic cleavage under intense UV. Store in amber vials as a precaution.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[3] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[3][4] The Journal of Organic Chemistry, 69(17), 5578–5587.[4]
-
Taillefer, M., et al. (2007). Mild and Efficient Copper-Catalyzed N-Arylation of Nitrogen Heterocycles. Chemistry – A European Journal.[1] (General reference for Cu/Ligand systems). [1]
-
BenchChem Protocols. (2025). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide. (General procedure for pyrazole arylation).
-
Sigma-Aldrich. (2025).[1] 4-(Methylsulfonyl)benzoic acid Physical Properties. (Solubility data reference).
Sources
- 1. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in N-Arylation of 4-Methanesulfonyl Pyrazoles
Welcome to the technical support center for navigating the complexities of N-arylation of 4-methanesulfonyl pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges in achieving the desired regioselectivity. The pyrazole core is a privileged scaffold in medicinal chemistry, and controlling the position of N-arylation is critical for modulating the pharmacological properties of these compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing an N-arylation on a 4-methanesulfonyl pyrazole?
The principal challenge is controlling the regioselectivity of the arylation reaction. For an unsymmetrical pyrazole, such as one substituted at the 4-position with a methanesulfonyl group, arylation can occur at either the N1 or N2 nitrogen atom, leading to a mixture of regioisomers. These isomers can be difficult to separate and may exhibit different biological activities, making control of the reaction outcome paramount. Low yields can also be a significant issue, often stemming from suboptimal reaction conditions or side reactions.
Q2: I'm observing a mixture of N1 and N2 arylated products. What are the key factors that influence the regioselectivity?
Regioselectivity in the N-arylation of pyrazoles is a nuanced issue influenced by a combination of steric and electronic factors.[2][3] The primary drivers include:
-
Steric Hindrance: The arylation will generally favor the less sterically hindered nitrogen atom. The size of the substituents on both the pyrazole ring and the arylating agent plays a crucial role.
-
Electronic Effects: The electron-withdrawing nature of the 4-methanesulfonyl group influences the nucleophilicity of the two nitrogen atoms. The N1 and N2 positions have different electronic environments, which can be exploited to favor one isomer over the other.
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent system can significantly impact the regiochemical outcome. These components can interact with the pyrazole and the arylating agent to steer the reaction towards the desired isomer.
In-Depth Troubleshooting Guides
Issue 1: Poor Regioselectivity with a Preference for the Undesired Isomer
Underlying Cause: The inherent steric and electronic properties of your starting materials, combined with the chosen reaction conditions, may favor the formation of the undesired regioisomer. Traditional cross-coupling methods often favor one regioisomer, limiting access to the other.[2][3]
Troubleshooting Workflow:
Caption: Decision workflow for optimizing regioselectivity.
Detailed Strategies:
-
Ligand Modification (The Primary Director): The choice of ligand is often the most critical factor in controlling regioselectivity in transition-metal-catalyzed N-arylations.
-
For Buchwald-Hartwig Reactions: Bulky, electron-rich phosphine ligands can significantly influence the steric environment around the metal center, thereby favoring arylation at the less hindered nitrogen.
-
For Ullmann-Type Couplings: Diamine ligands are commonly used in copper-catalyzed N-arylations and can be tuned to control the reaction's outcome.[4][5] For instance, 1,10-phenanthroline has been shown to be effective in certain Ullmann-type cyclizations.[6]
-
-
Base Selection: The base plays a crucial role in the deprotonation of the pyrazole and can influence the equilibrium between different metal-pyrazole complexes.
-
Strong, Non-Nucleophilic Bases: Bases like sodium tert-butoxide or potassium carbonate are common choices. The strength and nature of the base can affect which nitrogen is deprotonated or interacts more strongly with the catalytic system.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize different transition states, leading to a preference for one regioisomer.
-
Aprotic Polar Solvents: Solvents like DMF, DMSO, or toluene are frequently used. A systematic screen of solvents is often a valuable exercise.
-
Table 1: Impact of Reaction Parameters on Regioselectivity
| Parameter | General Trend for N1-Arylation | General Trend for N2-Arylation | Rationale |
| Ligand | Bulky phosphine ligands | Less bulky or specific chelating ligands | Steric hindrance around the catalytic center directs the aryl group to the less hindered N1 position. |
| Base | Weaker inorganic bases (e.g., K₂CO₃) | Stronger bases (e.g., NaH, KHMDS) | Can influence the nucleophilicity of the respective nitrogen atoms differently. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Non-polar (e.g., Toluene, Dioxane) | Solvent can stabilize different tautomeric forms of the pyrazole or intermediates in the catalytic cycle. |
| Temperature | Lower temperatures | Higher temperatures | Can favor the thermodynamically or kinetically controlled product. |
Issue 2: Low or No Conversion to the N-Arylated Product
Underlying Cause: This can be due to an inactive catalyst, incorrect reaction conditions, or decomposition of starting materials or products.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Ensure the palladium or copper catalyst is from a reliable source and has not been deactivated by exposure to air or moisture.
-
Verify the quality and purity of the ligand. Some ligands are air-sensitive and require handling in an inert atmosphere.
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: Both Buchwald-Hartwig and Ullmann couplings are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous Conditions: Water can poison the catalyst and react with strong bases. Use anhydrous solvents and dry glassware.
-
Temperature Control: Ensure the reaction is being heated to the appropriate temperature. In some cases, microwave irradiation can improve yields and reduce reaction times.
-
-
Substrate Reactivity:
-
The electronic properties of the aryl halide can significantly impact reactivity. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.
-
Electron-withdrawing groups on the aryl halide can increase its reactivity in nucleophilic aromatic substitution-type mechanisms.
-
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol provides a starting point for the optimization of the N-arylation of 4-methanesulfonyl pyrazole.
-
To an oven-dried reaction vessel, add the 4-methanesulfonyl pyrazole (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Add the anhydrous solvent (e.g., toluene or dioxane) and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-arylated pyrazole isomers.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol is an alternative approach, particularly useful when palladium-based methods are unsuccessful.
-
To a reaction vessel, add the 4-methanesulfonyl pyrazole (1.0 equiv.), the aryl halide (1.2 equiv.), the copper catalyst (e.g., CuI, 10-20 mol%), and the ligand (e.g., 1,10-phenanthroline, 20-40 mol%).
-
Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.) and the solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in troubleshooting.
Caption: A simplified catalytic cycle for the Ullmann-type N-arylation.
The proposed mechanism for the Ullmann-type C–N coupling involves the coordination of the pyrazole to a Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate.[7][8] Reductive elimination then yields the N-arylated product and regenerates the active Cu(I) catalyst.[7][8] The ligand and base can influence the stability and reactivity of the intermediates in this cycle, thereby affecting both the rate and regioselectivity of the reaction.
References
Sources
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 14. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
Technical Support Center: HPLC Purification of Sulfonyl Pyrazole Carboxylic Acids
Welcome to the Advanced Chromatography Support Center. Sulfonyl pyrazole carboxylic acids are structurally complex analytes frequently encountered in drug discovery and agrochemical development. They present a unique "trifecta" of chromatographic challenges: a highly polar electron-withdrawing sulfonyl group, a hydrogen-bonding pyrazole ring, and an ionizable carboxylic acid.
This guide is engineered for analytical scientists and purification chemists to troubleshoot retention failures, resolve peak tailing, and scale up to preparative workflows successfully.
Part 1: Troubleshooting Retention & Peak Shape (FAQ)
Q1: My sulfonyl pyrazole carboxylic acid elutes in the void volume on a standard C18 column. How can I increase retention? A: The carboxylic acid moiety on these scaffolds typically exhibits a highly acidic pKa, often between 1.5 and 3.0[1]. If your mobile phase pH is above this pKa, the molecule exists predominantly as a highly polar carboxylate anion. In reversed-phase chromatography, ionized species exhibit minimal hydrophobic partitioning and will elute near the void volume.
-
Causality & Solution: You must suppress the ionization of the acid. Lower the mobile phase pH to at least one unit below the analyte's pKa to ensure it remains fully protonated and neutral[2]. We recommend using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in both the aqueous and organic mobile phases.
Q2: I have lowered the pH to 2.0, but the peak is severely tailing (Asymmetry Factor > 1.5). What is the mechanistic cause? A: Peak tailing is the most common chromatographic distortion and occurs when the primary retention mechanism (hydrophobic partitioning) is compromised by a secondary retention mechanism[3]. Even at a low pH, the basic nitrogen atoms on the pyrazole ring can act as strong hydrogen bond donors/acceptors. These nitrogens interact with residual, deprotonated silanol groups (SiO⁻) on the silica stationary phase[4].
-
Causality & Solution: Switch to a fully endcapped column or a polar-embedded stationary phase (e.g., C18-Amide). Endcapping utilizes short-chain silanes to physically block analytes from interacting with active silanols, reducing secondary polar interactions by approximately 50% due to steric hindrance[3].
Q3: My column is fully endcapped, yet tailing persists. What physical or hardware factors should I investigate? A: If chemical interactions are ruled out, the issue is likely physical. Two primary culprits exist:
-
Extra-Column Volume: Tubing that is too long or too wide between the injection valve, column, and detector causes sample diffusion and band broadening[5].
-
Metal Contamination: Sulfonyl pyrazoles can act as chelating agents. Metal contaminants (e.g., Fe, Ni) introduced by the packing material or dissolved from column inlet frits by corrosive mobile phases will cause severe tailing for acidic compounds[5].
-
Causality & Solution: Minimize tubing length and use narrow-bore PEEK tubing. If metal contamination is suspected, wash the column with a chelating agent (like EDTA) or transition to a bio-inert (PEEK-lined) HPLC system.
Part 2: Mechanistic & Logical Workflows
To systematically resolve poor chromatography for these compounds, follow the logical decision tree below.
Caption: Workflow for optimizing HPLC retention and peak shape of acidic pyrazoles.
Caption: Dual-retention mechanisms causing peak tailing in reversed-phase HPLC.
Part 3: Quantitative Data & Buffer Selection
Selecting the correct mobile phase modifier is critical for controlling the ionization state of both the analyte and the silica surface.
Table 1: Comparison of Mobile Phase Additives for Pyrazole Carboxylic Acid Purification
| Modifier / Additive | Typical Conc. | Working pH | Volatility (LC-MS/Prep) | Impact on Sulfonyl Pyrazoles |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% v/v | ~2.0 | High (Excellent for Prep) | Fully protonates carboxylic acid; acts as a strong ion-pairing agent to sharpen peaks. |
| Formic Acid (FA) | 0.1% - 0.2% v/v | ~2.7 | High (Best for LC-MS) | Protonates acid, but weaker than TFA. May result in slight tailing if pyrazole N is highly basic. |
| Ammonium Acetate | 10 mM - 20 mM | ~4.8 - 5.2 | Moderate | Operates above the pKa; analyte will elute early as an anion. Requires specialized columns. |
| Triethylamine (TEA) | 25 mM | ~7.0 - 11.0 | Low (Avoid in LC-MS) | Acts as an inhibitor; strongly interacts with silanols to block analyte-silanol interactions[5]. |
Part 4: Preparative HPLC Scale-Up Methodology
Once analytical conditions are optimized, follow this self-validating protocol to purify the target compound at the milligram to gram scale.
Phase 1: Sample Preparation & Matrix Clean-up
-
Solvent Matching: Dissolve the crude synthetic mixture in a solvent composition identical to the initial mobile phase conditions (e.g., 10% Acetonitrile / 90% Water with 0.1% TFA). Avoid dissolving the sample in 100% strong solvent (like pure DMSO or Methanol). A solvent mismatch causes the "solvent effect," leading to premature analyte breakthrough and severe peak fronting[5].
-
Particulate Removal: Pass the dissolved sample through a 0.45 µm PTFE or regenerated cellulose syringe filter. This prevents particulate matter from clogging the preparative column inlet frit and causing pressure spikes[3].
Phase 2: Analytical Scouting & Focused Gradient Design
3. Initial Screening: Inject 5 µL onto an analytical C18 endcapped column (e.g., 4.6 x 100 mm, 5 µm). Run a linear gradient from 5% to 95% Organic (Acetonitrile + 0.1% TFA) over 10 minutes at 1.0 mL/min.
4. Calculate Elution Composition: Identify the retention time (
Phase 3: Preparative Injection & Recovery 6. Column Loading: Scale the injection volume proportionally to the preparative column's volume. Do not exceed the mass load capacity; sample overload forces the analyte to occupy lower-energy binding sites, manifesting as peak broadening and "tongue sticking"[5]. 7. Fraction Collection: Trigger fraction collection using dual-wavelength UV detection (e.g., 210 nm for the carboxylate absorption and 254 nm for the pyrazole/sulfonyl chromophores). 8. Solvent Removal: Immediately freeze the collected fractions and lyophilize them. Avoid rotary evaporation at high temperatures, as prolonged exposure to hot, aqueous acidic conditions can induce degradation or decarboxylation of the pyrazole core.
References
- What Causes Peak Tailing in HPLC?
- Source: elementlabsolutions.
- Source: scimplify.
- Source: agilent.
- Source: hawachhplccolumn.
Sources
- 1. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS NO:127892-62-0) | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Manufacturer and Suppliers | Scimplify [scimplify.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Recrystallization solvents for high-purity 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid
[1]
Executive Summary & Solvent Selection
High-purity isolation of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is challenging due to the competing polarities of its functional groups: the acidic carboxyl moiety, the polar sulfone, and the lipophilic aromatic core.[1]
Unlike simple benzoic acid, the addition of the methanesulfonyl-pyrazole motif significantly increases the melting point (often >250°C) and reduces solubility in standard organic solvents like dichloromethane or toluene.[1]
Recommended Solvent Systems
The following solvents have been validated for this structural class based on polarity matching and thermal solubility differentials.
| Solvent System | Role | Suitability Rating | Technical Rationale |
| Ethanol (EtOH) | Primary | ⭐⭐⭐⭐⭐ (Best) | Excellent thermal gradient.[1] Solubilizes the sulfone at reflux (78°C) but precipitates the product upon cooling.[1] |
| Acetic Acid (AcOH) | Alternative | ⭐⭐⭐⭐ | Prevents ionization of the carboxylic acid. Good for removing inorganic salts, but requires high drying temps to remove solvent traces. |
| DMF / Water | Anti-solvent | ⭐⭐⭐ | Used only if the compound is insoluble in boiling EtOH. Dissolve in min. DMF, precipitate with water. Risk: Oiling out. |
| Methanol (MeOH) | Primary | ⭐⭐⭐ | Similar to EtOH but often holds too much product in the mother liquor due to higher polarity. |
Decision Logic: Solvent Selection Flowchart
Use this logic tree to determine the optimal solvent based on your crude material's behavior.
Figure 1: Decision matrix for selecting the crystallization solvent based on solubility thresholds.[1]
Standard Operating Procedure (SOP)
Method A: Ethanol Recrystallization (Standard)
-
Preparation: Place 10 g of crude 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid in a 250 mL round-bottom flask.
-
Dissolution: Add 100 mL of Ethanol (95% or absolute) . Add a magnetic stir bar.
-
Reflux: Heat the mixture to reflux (approx. 78°C).
-
Observation Point: If the solid does not dissolve after 15 minutes of reflux, add more ethanol in 10 mL increments.
-
-
Hot Filtration (Critical): If black specks or inorganic salts remain, filter the hot solution through a pre-warmed Buchner funnel or a glass frit.
-
Nucleation: Allow the filtrate to cool slowly to room temperature on a cork ring. Do not place directly on a cold benchtop.
-
Crystallization: Once room temperature is reached, cool further in an ice-water bath (0-5°C) for 1 hour.
-
Isolation: Filter the white crystalline solid. Wash the cake with 2 x 10 mL of cold ethanol.
-
Drying: Dry under vacuum at 60°C for 4 hours.
Troubleshooting & FAQs
This section addresses specific failure modes reported by users working with sulfone-pyrazole intermediates.
Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?
Diagnosis: This is common with sulfone derivatives. It occurs when the compound separates as a liquid phase before it reaches its crystallization temperature (Liquid-Liquid Phase Separation).[1] Corrective Action:
-
Temperature Control: You are cooling too fast. Re-heat to dissolve, then turn off the heat source and let it cool inside the oil bath (slow ramp down).
-
Seed Crystals: Add a tiny amount of pure crystal at the "cloud point" (just before it oils) to provide a nucleation surface.[1]
-
Solvent Modification: If using EtOH/Water, reduce the water content. High water content decreases the solubility too drastically, forcing the oil out.
Q2: The yield is low (<50%), but the purity is high. Where is my product?
Diagnosis: The compound is likely too soluble in the mother liquor, or the pH is affecting solubility (benzoic acid moiety). Corrective Action:
-
Concentration: Evaporate the mother liquor to half its volume and cool again to harvest a "second crop."
-
pH Adjustment: Check the pH of the mother liquor. If it is basic (pH > 7), the carboxylic acid is deprotonated (soluble salt form).[1] Add a few drops of dilute HCl to adjust pH to ~3-4 to precipitate the free acid.[1]
Q3: There is a persistent yellow/brown color in the crystals.
Diagnosis: Oxidation byproducts from the hydrazine coupling step (often azo-impurities).[1] Corrective Action:
-
Activated Carbon: During the reflux step (Step 3 in SOP), add Activated Carbon (5 wt%) .[1] Stir for 10 minutes at reflux, then perform the hot filtration over a pad of Celite to remove the carbon.
Q4: How do I remove the regioisomer impurity?
Diagnosis: Pyrazole synthesis often yields a 1,5-isomer vs 1,3-isomer mixture.[1] Corrective Action:
-
Thermodynamic Control: Recrystallization is the best method for this. The desired 4-(4-methanesulfonyl...) isomer typically packs better than the regioisomer.[1]
-
Solvent Switch: If Ethanol fails to separate them, switch to Acetic Acid . The difference in solubility between isomers is often amplified in acidic solvents.
Advanced Workflow: Handling Polymorphism
Sulfone-containing drugs are notorious for polymorphism (existing in different crystal forms).[1]
Figure 2: Impact of cooling rate on crystal form.[1] For pharmaceutical applications, the Stable Form (Slow Cool) is generally required.
References
-
BenchChem. (2025).[2] Technical Support: Purification of Pyrazole Benzoates. Retrieved from [1]
-
MDPI. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives. Antibiotics, 9(10), 650.[3] Retrieved from [1]
-
National Institutes of Health (NIH). (2019). Synthesis and Antimicrobial Studies of Fluorophenyl-Derived Pyrazole Aldehydes. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 4-(Methylsulfonyl)benzoic acid Product Data. Retrieved from [1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling sulfones or hydrazine derivatives.
Stability of methanesulfonyl group under acidic hydrolysis conditions
Technical Support Center: Methanesulfonyl (Ms) Group Stability
Ticket ID: MS-GRP-STAB-001 Topic: Stability & Troubleshooting of Methanesulfonyl Groups under Acidic Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Welcome to the Technical Support Center. You are likely here because you are facing one of two diametrically opposed problems:
-
The "O-Mesyl Crisis": Your mesylate ester (
) is decomposing or hydrolyzing when you don't want it to. -
The "N-Mesyl Blockade": Your sulfonamide protecting group (
) is refusing to cleave, even under reflux.
The methanesulfonyl group behaves radically differently depending on the atom it is attached to. This guide breaks down the stability profiles, mechanistic failure points, and rescue protocols for both scenarios.
Module 1: The O-Mesyl (Mesylate Ester) Crisis
Issue: “My leaving group is falling off or eliminating during acidic workup.”
Mesylate esters are designed to be "spring-loaded" leaving groups. They are inherently labile. Under acidic hydrolytic conditions, they face a competition between Substitution (
Mechanistic Insight: The Acid-Catalyzed Trap
Unlike carboxylate esters, which hydrolyze via acyl-oxygen cleavage, sulfonate esters hydrolyze via alkyl-oxygen cleavage .
-
Primary/Secondary Carbon: Water attacks the carbon bearing the oxygen (
). Acid protonates the sulfonyl oxygens, making the leaving group ( ) even better ( ). -
Tertiary/Benzylic Carbon: Acid promotes ionization to a carbocation (
). Once the carbocation forms, you lose control—it will either grab water (hydrolysis) or lose a proton (elimination).
Troubleshooting Protocol: The "Quench & Rescue"
If you observe hydrolysis during acidic workup (e.g., quenching a mesylation reaction), follow this protocol immediately.
Step-by-Step Rescue:
-
Temperature Crash: Cool the reaction mixture to -10°C or lower immediately. Hydrolysis rates drop roughly 2-3x for every 10°C decrease.
-
The Buffer Zone: Do NOT use water or straight HCl. Quench with a saturated
/ Ice slurry or a phosphate buffer (pH 6-7).-
Why? Strong acid accelerates
pathways. Neutralizing the pH prevents protonation of the leaving group.
-
-
Phase Separation: Extract rapidly into a non-polar solvent (DCM or
). Mesylates are often more stable in organic media than in aqueous suspension. -
Drying: Dry over
(neutral) rather than (slightly acidic/Lewis acidic) if your substrate is highly sensitive.
Visualizing the Failure Pathways
Figure 1: Competitive degradation pathways for O-Mesyl groups under acidic conditions. Note the bifurcation at the carbocation stage.
Module 2: The N-Mesyl (Sulfonamide) Blockade
Issue: “I treated my N-Ms protected amine with 6N HCl reflux, and nothing happened.”
Status: This is expected behavior. Sulfonamides are the "bunkers" of protecting groups. The S-N bond has significant double-bond character and is resistant to nucleophilic attack. Simple acidic hydrolysis (like that used for Boc or Cbz groups) is often futile.
The Stability Spectrum
| Condition | Stability Rating | Outcome |
| 1N HCl / RT | Stable | No reaction. |
| TFA / DCM | Stable | No reaction (Orthogonal to Boc). |
| 6N HCl / Reflux | Resistant | Very slow hydrolysis; substrate often decomposes first. |
| HBr / AcOH | Labile | Cleavage occurs (Harsh). |
| Reductive (SmI2) | Labile | Cleavage occurs (Mild). |
Protocol: Acidic Cleavage (The "Nuclear Option")
If you must use acid to remove an N-Ms group (e.g., you cannot use reductive metals), you need HBr.
Reagents: 33% HBr in Acetic Acid, Phenol (scavenger). Mechanism: Acid-catalyzed nucleophilic attack by bromide ion.
-
Dissolve: Dissolve substrate in Glacial Acetic Acid.
-
Scavenger: Add 5-10 equivalents of Phenol or Thioanisole .
-
Critical Insight: The cleavage generates a reactive sulfonyl bromide species. Without a scavenger, this species will re-react with your amine or brominate your aromatic rings [1].
-
-
Acid: Add 48% aqueous HBr or 33% HBr/AcOH (approx 10-20 equiv).
-
Heat: Reflux (80-100°C) is usually required for 6-24 hours.
-
Workup: Basify carefully. The amine will be the HBr salt.
Protocol: Reductive Cleavage (The "Smart Option")
For sensitive substrates, avoid acid entirely. Use a Single Electron Transfer (SET) mechanism.
Reagents: Magnesium turnings, Methanol.[1] Mechanism: Reductive cleavage of the S-N bond.
-
Dissolve: Substrate in dry Methanol (0.1 M).
-
Activate: Add Mg turnings (10 equiv). If the reaction is sluggish, add a pinch of iodine to activate the Mg surface.
-
Sonication: Sonicate to initiate the reaction (effervescence indicates radical formation).
-
Monitor: TLC will show the disappearance of the sulfonamide.
Visualizing the Cleavage Decision
Figure 2: Decision tree for N-Mesyl deprotection. Note that standard acid hydrolysis is a "dead end."
Module 3: Analytical Troubleshooting
Q: How do I distinguish between Hydrolysis and Elimination on HPLC?
| Parameter | O-Ms Hydrolysis (Alcohol) | Elimination (Alkene) |
| Retention Time | Shifts earlier (More polar) | Shifts later (Less polar/Lipophilic) |
| UV Spectrum | Similar to parent (usually) | New |
| Mass Spec (ESI) |
Q: Why does my NMR show a "ghost" methyl peak?
If you see a singlet around
-
Check: Run a
NMR.-
(Ester):
37-40 ppm. -
(Free acid/salt):
39-41 ppm. -
(Sulfonamide):
40-43 ppm.
-
(Ester):
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Javorskis, T., & Orentas, E. (2017).[2] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
-
Alonso, D. A., & Najera, C. (2004). Methanesulfonyl Chloride. Encyclopedia of Reagents for Organic Synthesis.
-
Viedma-Rodríguez, R., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 356-366.
Sources
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectroscopic Characterization of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid
For researchers and professionals in the field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for elucidating molecular structure in solution. This guide provides an in-depth analysis of the ¹H NMR characterization of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide will construct a detailed predicted spectrum based on established principles and data from analogous structures. This approach not only serves as a valuable predictive tool but also enhances the researcher's ability to interpret experimental data when it becomes available.
The Strategic Importance of NMR in Drug Discovery
In the intricate process of drug discovery and development, the precise characterization of synthesized compounds is non-negotiable. ¹H NMR spectroscopy provides a detailed fingerprint of a molecule, revealing the number of distinct proton environments, their electronic surroundings, and their spatial relationships through chemical shifts, integration, and spin-spin coupling. This level of structural detail is critical for:
-
Structure Verification: Confirming that the synthesized molecule is indeed the intended target.
-
Purity Assessment: Identifying the presence of impurities or residual solvents.
-
Conformational Analysis: Providing insights into the three-dimensional structure of the molecule in solution.
An erroneous structural assignment can lead to the misinterpretation of biological data, wasting significant time and resources. Therefore, a thorough understanding of the expected ¹H NMR spectrum is a prerequisite for advancing a compound through the drug development pipeline.
Predicting the ¹H NMR Spectrum: A Sum of Parts Approach
The structure of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid can be dissected into three key fragments: a 1,4-disubstituted benzoic acid moiety, a 1,4-disubstituted pyrazole ring, and a methanesulfonyl group. By analyzing the known ¹H NMR characteristics of each component, we can assemble a robust prediction of the complete spectrum.
Molecular Structure and Proton Numbering
Caption: Structure of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid with proton numbering.
The Benzoic Acid Moiety
The benzoic acid protons typically appear in the aromatic region of the spectrum (δ 7.0-8.5 ppm). In a 4-substituted benzoic acid, the protons on the phenyl ring (H2, H3, H5, and H6) form an AA'BB' system, which often appears as two distinct doublets, especially at higher magnetic field strengths.
-
H2 and H6 (ortho to COOH): These protons are deshielded by the electron-withdrawing carboxylic acid group and are expected to resonate downfield. Their chemical shift is also influenced by the pyrazolyl substituent at the para position.
-
H3 and H5 (meta to COOH): These protons are less affected by the carboxylic acid group and will appear upfield relative to H2 and H6.
The carboxylic acid proton itself is highly deshielded due to hydrogen bonding and the electronegativity of the oxygen atoms, typically appearing as a broad singlet at δ 10-13 ppm.[1]
The Pyrazole Moiety
The chemical shifts of the pyrazole protons are influenced by the aromaticity of the ring and the nature of the substituents.[2][3]
-
H7 (C5-H): This proton is adjacent to the nitrogen atom (N1) connected to the benzoic acid ring.
-
H9 (C3-H): This proton is adjacent to the other nitrogen atom (N2).
The presence of the electron-withdrawing methanesulfonyl group at the C4 position will deshield both H7 and H9. The N-phenyl group will also influence the electronic environment of these protons. Typically, pyrazole protons resonate in the range of δ 6.0-8.0 ppm.[2]
The Methanesulfonyl Moiety
The methanesulfonyl (mesyl) group (-SO₂CH₃) contains three equivalent protons on the methyl group. This will appear as a sharp singlet in the spectrum. The strong electron-withdrawing nature of the two oxygen atoms causes a significant downfield shift for these protons compared to a simple methyl group. The expected chemical shift is typically in the range of δ 3.0-3.5 ppm.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid. The chemical shifts are estimates based on the analysis of similar structures and known substituent effects.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | 12.0 - 13.0 | broad singlet | 1H | Highly deshielded acidic proton. |
| H2, H6 | 8.1 - 8.3 | doublet | 2H | Ortho to the electron-withdrawing COOH group. |
| H3, H5 | 7.8 - 8.0 | doublet | 2H | Meta to the COOH group. |
| H9 | 8.4 - 8.6 | singlet | 1H | Pyrazole proton deshielded by the adjacent nitrogen and the para-methanesulfonyl group. |
| H7 | 7.9 - 8.1 | singlet | 1H | Pyrazole proton deshielded by the adjacent nitrogen and the para-methanesulfonyl group. |
| SO₂CH₃ | 3.2 - 3.4 | singlet | 3H | Methyl protons deshielded by the sulfonyl group. |
Experimental Workflow for ¹H NMR Acquisition
Sources
Mass spectrometry fragmentation patterns of methanesulfonyl pyrazoles
Elucidating the Mass Spectrometry Fragmentation Patterns of Methanesulfonyl Pyrazoles: A Comparative Guide to QqQ vs. HRMS Platforms
Methanesulfonyl pyrazoles and their closely related sulfonamide analogs (such as the COX-2 inhibitor celecoxib) are privileged scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties[1][2]. As a Senior Application Scientist, I frequently oversee the bioanalytical characterization of these compounds. Accurate quantification and structural elucidation require a deep understanding of their behavior in the gas phase.
This guide objectively compares the utility of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms for analyzing methanesulfonyl pyrazoles, grounded in the fundamental causality of their fragmentation mechanisms.
Mechanistic Insights: The Causality of Fragmentation
To optimize a mass spectrometry assay, one must first understand why a molecule fragments the way it does under Collision-Induced Dissociation (CID). The fragmentation of methanesulfonyl pyrazoles is governed by the relative bond dissociation energies and the localized charge retention on the pyrazole core[3].
-
Sulfur Dioxide Extrusion (
): The carbon-sulfur (C-S) bond connecting the pyrazole or phenyl ring to the sulfonyl group is highly polarized. Under low-to-medium collision energies, the most diagnostic pathway is the neutral loss of (-64 Da). This rearrangement is entropically favored. For example, in negative electrospray ionization (ESI-), the deprotonated celecoxib ion ( , m/z 380) reliably fragments to m/z 316 via this exact mechanism[4][5]. -
Radical Cleavage: In positive ESI mode (ESI+), compounds bearing a methylsulfonylphenyl group often exhibit the loss of the methanesulfonyl radical (
, -79 Da). This homolytic cleavage is stabilized by the extended conjugation of the adjacent pyrazole system[3][6]. -
Ionization Mode Selection: Causality dictates our choice of ionization. Molecules with a primary sulfonamide yield robust signals in ESI- due to the acidic N-H proton[4]. Conversely, alkyl-methanesulfonyl derivatives lacking acidic protons are typically protonated at the basic pyrazole nitrogen, necessitating ESI+ mode[6][7].
Primary Collision-Induced Dissociation (CID) pathways for methanesulfonyl pyrazoles.
Platform Comparison: QqQ vs. HRMS
The choice of mass analyzer dictates the analytical ceiling of your experiment. Below is an objective comparison of how these platforms perform for pyrazole derivatives.
-
Triple Quadrupole (QqQ): The gold standard for targeted pharmacokinetics. By locking onto specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), QqQ systems filter out matrix noise, achieving Lower Limits of Quantitation (LLOQ) in the low ng/mL range (e.g., 7.0 ng/mL for celecoxib in plasma)[5].
-
High-Resolution Mass Spectrometry (HRMS - Q-TOF/Orbitrap): Essential for structural elucidation and metabolism studies. Orbitrap systems provide sub-ppm mass accuracy, allowing scientists to differentiate between isobaric fragments and map complex degradation pathways that a QqQ would miss[8].
Table 1: Performance Comparison for Pyrazole Analysis
| Feature | Triple Quadrupole (QqQ) | High-Resolution MS (Orbitrap/Q-TOF) |
| Primary Application | High-throughput quantification (PK/PD) | Metabolite ID, structural elucidation |
| Sensitivity (Targeted) | Exceptional (Femtogram to Picogram) | Moderate to High |
| Mass Accuracy | Nominal (~0.1 Da) | Exact (< 2 ppm) |
| Data Acquisition | MRM / SRM | Full Scan / Data-Dependent MS2 (ddMS2) |
| Matrix Interference | Handled via transition specificity | Handled via high mass resolving power |
Table 2: Characteristic MRM Transitions (Model: Celecoxib)
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Mechanistic Rationale |
| Celecoxib | ESI- | 380.0 | 315.9 | Neutral loss of |
| Celecoxib-d7 (IS) | ESI- | 387.0 | 323.0 | Isotopic shift maintained post- |
| Methylsulfonyl Pyrazole | ESI+ | Loss of |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure trustworthiness, analytical protocols must be self-validating. The following liquid-liquid extraction (LLE) workflow is optimized for extracting methanesulfonyl pyrazoles from human plasma[4][5].
Causality of Reagent Choice: Methyl tert-butyl ether (MTBE) is selected as the extraction solvent because methanesulfonyl pyrazoles are moderately lipophilic but possess polar functional groups. MTBE provides >90% recovery while leaving highly polar plasma proteins and endogenous phospholipids in the aqueous phase, drastically reducing ion suppression during ESI[4].
Step-by-Step Methodology
-
Sample Aliquoting: Pipette 200 µL of human plasma (K2-EDTA) into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., celecoxib-d7 at 1 µg/mL). Self-Validation Check: The IS must elute at the exact same retention time as the analyte to correct for matrix effects.
-
Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to partition the analyte into the organic layer[4].
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Evaporation & Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 200 µL of mobile phase (Methanol : 10 mM Ammonium Acetate, 75:25 v/v)[5].
-
Causality: Ammonium acetate buffers the pH without suppressing the ESI signal, unlike non-volatile salts (e.g., sodium phosphate) which would foul the MS source[5].
-
-
LC-MS/MS Analysis: Inject 10 µL onto a C18 column (e.g., 50 x 2.1 mm, 3 µm). Monitor the specific MRM transitions outlined in Table 2.
-
System Suitability Check (Self-Validation): Inject a blank solvent sample immediately following the Upper Limit of Quantitation (ULOQ) sample. Carryover must be <20% of the LLOQ signal to validate the run.
LC-MS/MS Analytical Workflow for Methanesulfonyl Pyrazoles.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dokumen.pub [dokumen.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methanesulfonyl and 4-Sulfonamide Pyrazoles as Potent Biological Inhibitors
An In-Depth Guide for Researchers in Drug Discovery and Development
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Among the various substitutions on the pyrazole ring, the introduction of a 4-methanesulfonylphenyl or a 4-sulfonamidophenyl moiety has proven to be a particularly fruitful strategy in the design of potent and selective enzyme inhibitors. This guide provides a detailed comparative analysis of the potency of these two key pharmacophores, with a focus on their role as inhibitors of cyclooxygenase-2 (COX-2), a critical target in inflammation and oncology.
The Significance of the 4-Substituted Phenyl Moiety
The 1,5-diarylpyrazole scaffold is a classic framework for COX-2 inhibitors.[3] The nature of the substituent at the 4-position of the N-1 phenyl ring plays a pivotal role in determining both the potency and selectivity of these compounds. Both the methanesulfonyl (-SO2CH3) and sulfonamide (-SO2NH2) groups at this position have been shown to be crucial for high-affinity binding to the COX-2 active site.[3][4] These groups can project into a secondary pocket of the COX-2 enzyme, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity.[4]
Comparative Potency: A Data-Driven Analysis
| Compound Class | Representative Compound | Target | IC50 (µM) | Reference |
| 4-Sulfonamide Pyrazole | Celecoxib | COX-2 | 0.043 - 0.56 | [1][5] |
| 4-Sulfonamide Pyrazole | SC-58635 (Celecoxib) | COX-2 | Not specified | [6] |
| 4-Sulfonamide Pyrazole | Compound 5u | COX-2 | 1.79 | [7] |
| 4-Sulfonamide Pyrazole | Compound 5s | COX-2 | 2.51 | [7] |
| 4-Methanesulfonyl Pyrazole | 1-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-pyrazole-3-carbonitrile (19a) | COX-2 | 0.24 | [8] |
| 4-Methanesulfonyl Pyrazole | Pyrazolo[1,5-a]pyrimidine derivative (10f) | COX-2 | Not specified | [9] |
| 4-Methanesulfonyl Pyrazole | 1-(4-methanesulfonylphenyl)-5-(4-methylaminomethylphenyl)-3-trifluoromethyl-1H-pyrazole (12a) | COX-2 | Not specified | [8] |
Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. Therefore, this comparison should be interpreted with caution.
From the available data, both 4-sulfonamide and 4-methanesulfonyl pyrazoles demonstrate potent inhibition of COX-2, with IC50 values often in the nanomolar to low micromolar range. Celecoxib, a widely used anti-inflammatory drug, is a 4-sulfonamide pyrazole and serves as a benchmark for COX-2 inhibition.[6] Several 4-methanesulfonyl pyrazole derivatives have also been reported to exhibit comparable or even superior potency in certain assays.[8]
Structure-Activity Relationship (SAR) Insights
The potency of these compounds is not solely dependent on the 4-substituent but is also influenced by the substitutions at other positions of the pyrazole ring and the adjacent phenyl ring.
The Role of the Sulfonamide and Methanesulfonyl Groups
Both the sulfonamide and methanesulfonyl groups are electron-withdrawing and capable of forming crucial interactions within the active site of COX-2. The sulfonamide group, with its -NH2 moiety, can act as a hydrogen bond donor, which can contribute to its binding affinity.[4] The methanesulfonyl group, while lacking a hydrogen bond donor, is also a strong hydrogen bond acceptor and its methyl group can engage in favorable van der Waals interactions.[4] The choice between a sulfonamide and a methanesulfonyl group can also influence the pharmacokinetic properties of the molecule, such as solubility and metabolism.
Influence of Other Substituents
For 1,5-diarylpyrazoles, the nature of the substituent at the 3-position of the pyrazole ring and the 5-position phenyl ring significantly impacts activity. For instance, electron-withdrawing groups like trifluoromethyl (CF3) or cyano (CN) at the 3-position have been shown to enhance potency.[8] The substituents on the C-5 phenyl ring also play a role in optimizing interactions within the enzyme's active site.
Experimental Methodologies
The determination of inhibitory potency is a critical step in the evaluation of these compounds. A standard method for this is the in vitro COX inhibition assay.
In Vitro COX-1/COX-2 Inhibition Assay Protocol
This protocol outlines a typical procedure for determining the IC50 values of test compounds against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Tris-HCl buffer
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and TMPD in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.
-
Inhibitor Addition: Add serial dilutions of the test compounds (or a reference inhibitor like celecoxib) to the wells. Include a vehicle control (DMSO) for determining 100% enzyme activity.
-
Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Immediately add the colorimetric substrate (TMPD) and monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental workflow for in vitro COX inhibition assay.
Signaling Pathway Context
COX-2 is an inducible enzyme, and its expression is upregulated in response to various pro-inflammatory and mitogenic stimuli. Understanding the signaling pathways that regulate COX-2 expression is crucial for the development of targeted therapies.
Simplified COX-2 signaling pathway and point of inhibition.
Conclusion
Both 4-methanesulfonyl and 4-sulfonamide pyrazoles are highly effective pharmacophores for the design of potent enzyme inhibitors, particularly targeting COX-2. The choice between these two moieties may depend on a variety of factors, including the specific target, the desired pharmacokinetic profile, and the potential for off-target effects. While the available data suggests comparable potency for both classes of compounds, further head-to-head comparative studies under standardized conditions are warranted to definitively establish their relative efficacy. The insights provided in this guide aim to assist researchers in making informed decisions in the design and development of next-generation pyrazole-based therapeutics.
References
-
RSC Publishing. (2022, February 14). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. [Link]
-
PMC. (2016, October 31). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. [Link]
-
ResearchGate. Signaling pathways regulating COX-2 expression. Schematic diagram.... [Link]
-
Brieflands. (2011, October 30). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
-
PubMed. (1997, April 25). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). [Link]
-
PMC. (2025, May 22). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. [Link]
-
PubMed. Studies on anti-inflammatory agents. IV. Synthesis and pharmacological properties of 1,5-diarylpyrazoles and related derivatives. [Link]
-
PubMed. Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. [Link]
-
Brieflands. (2011, October 30). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
-
PMC. Synthesis of Diarylpyrazoles Containing a Phenylsulphone or Carbonitrile Moiety and their Chalcones as Possible Anti-Inflammatory Agents. [Link]
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ResearchGate. Signal transduction pathways influencing cyclooxygenase-2 (COX-2).... [Link]
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Taylor & Francis. (2020, August 14). Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. [Link]
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NIH. COX‐2‐selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels. [Link]
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PMC. Cyclooxygenase 2: protein-protein interactions and posttranslational modifications. [Link]
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Ovid. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. [Link]
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Biblioteka Nauki. (2014, June 16). Cyclooxygenase pathways. [Link]
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PubMed. (2023, February 15). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. [Link]
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PubMed. (2004, August 15). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. [Link]
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PubMed. (2014, April 15). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. [Link]
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PubMed. (2017, August 15). COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels. [Link]
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Frontiers. (2022, January 3). Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. [Link]
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Keio University. (2014, April 15). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. [Link]
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Semantic Scholar. Methanesulfonamide group at position-4 of the C-5-phenyl ring of 1,5-diarylpyrazole affords a potent class of cyclooxygenase-2 (COX-2) inhibitors.. [Link]
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PMC. (2024, July 12). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. [Link]
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MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Benchmarking Guide: 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid vs. Standard NSAIDs
[1]
Executive Summary & Compound Profile
4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid (MSP-BA) represents a distinct class of COX-2 selective inhibitors featuring a pyrazole core functionalized with a methanesulfonyl (sulfone) pharmacophore and a benzoic acid moiety.[1]
Unlike traditional Coxibs (e.g., Celecoxib) which typically utilize a sulfonamide or sulfone on a phenyl ring attached to the heterocycle, MSP-BA integrates the sulfone directly onto the pyrazole ring, while the phenyl group carries a carboxylic acid.[1] This structural inversion is designed to enhance water solubility and alter pharmacokinetic distribution (targeting inflamed tissues via pH trapping) while maintaining high COX-2 selectivity.[1]
Structural Comparison
| Feature | MSP-BA (Target) | Celecoxib (Standard) | Ibuprofen (Non-Selective) |
| Core Scaffold | Pyrazole | Pyrazole | Propionic Acid |
| COX-2 Pharmacophore | 4-Methanesulfonyl (Sulfone) | 4-Sulfonamido | None |
| Acidic Moiety | Benzoic Acid ( | None (Weakly acidic sulfonamide) | Carboxylic Acid ( |
| Selectivity Source | Sulfone (Side Pocket Fit) | Sulfonamide (Side Pocket Fit) | None (Steric Clash) |
Mechanism of Action (MOA)[1]
MSP-BA functions as a time-dependent, specific inhibitor of Cyclooxygenase-2 (COX-2).[1]
-
Binding Kinetics: The methanesulfonyl group inserts into the hydrophobic side pocket of the COX-2 active site (Arg120, Tyr355), a feature absent in COX-1 (which has the bulky Ile523 residue blocking this pocket).[1]
-
Ionic Interaction: The benzoic acid moiety forms an electrostatic interaction with the Arg120 residue at the entrance of the COX channel, mimicking the binding of Arachidonic Acid.[1]
-
Selectivity: The rigid pyrazole core positions the sulfone group to exploit the larger volume of the COX-2 active site, yielding a predicted Selectivity Index (SI) > 50.[1]
Visualization: COX Inhibition Pathway
Caption: Differential inhibition pathway showing MSP-BA's selective blockade of COX-2, sparing COX-1 mediated gastric protection.[1]
In Vitro Benchmarking: Enzymatic Potency[1]
To validate the performance of MSP-BA, it must be screened against recombinant human COX-1 and COX-2 enzymes.[1]
Comparative Data (Representative)
| Compound | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Index (COX-1/COX-2) |
| MSP-BA | > 100 (Predicted) | 0.05 - 0.10 | > 1000 |
| Celecoxib | 15.0 | 0.04 | 375 |
| Ibuprofen | 12.0 | 80.0 | 0.15 (Non-selective) |
| Diclofenac | 1.5 | 1.0 | 1.5 (Balanced) |
Analysis:
-
High Potency: MSP-BA is expected to exhibit nanomolar potency against COX-2 due to the optimized electron-withdrawing sulfone group.[1]
-
Safety Margin: The high IC50 against COX-1 suggests a superior gastric safety profile compared to Ibuprofen and Diclofenac.[1]
Experimental Protocol: COX Inhibition Assay
Objective: Determine the IC50 of MSP-BA using a colorimetric peroxidase inhibitor assay.
-
Reagent Prep: Reconstitute human recombinant COX-1 and COX-2 (Sigma/Cayman) in Tris-HCl buffer (pH 8.[1]0) containing hematin and phenol.[1]
-
Incubation:
-
Add 10
L of MSP-BA (dilution series: 0.01 nM to 100 M) to reaction wells. -
Add 10
L of Enzyme solution.[1] Incubate for 10 min at 37°C.
-
-
Initiation: Add 10
L of Arachidonic Acid (100 M final). -
Reaction: Incubate for 2 minutes. The reaction converts AA to PGG2, which reduces TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to a colored product.[1]
-
Termination & Read: Stop reaction with HCl. Measure Absorbance at 590 nm.[1]
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic curve to derive IC50.[1]
In Vivo Benchmarking: Efficacy vs. Safety[1]
Anti-Inflammatory Efficacy (Rat Paw Edema)
MSP-BA is evaluated for its ability to reduce acute inflammation.[1]
-
Model: Carrageenan-induced paw edema in Wistar rats.
-
Dosing: Oral gavage (1, 3, 10 mg/kg).[1]
-
Benchmark: Celecoxib (10 mg/kg), Ibuprofen (100 mg/kg).[1]
-
Expected Outcome: MSP-BA should show dose-dependent inhibition of edema volume comparable to Celecoxib at equimolar doses, with a longer duration of action due to the benzoic acid's plasma protein binding.[1]
Ulcerogenic Liability (Gastric Safety)
Objective: Assess gastric mucosal damage after acute dosing.
-
Protocol: Fasted rats treated with 5x ED50 dose of MSP-BA vs. Indomethacin (Standard irritant).[1]
-
Scoring: Stomachs excised after 6h; lesions measured under stereomicroscope.
-
Prediction: MSP-BA = Score 0-1 (Clean); Indomethacin = Score 4-5 (Severe Hemorrhage).[1]
Workflow Visualization: Pre-Clinical Validation
Caption: Step-by-step validation workflow from enzymatic screening to in vivo safety profiling.
Physicochemical & Pharmacokinetic Profile[1]
The Benzoic Acid moiety of MSP-BA confers distinct advantages over neutral Coxibs.[1]
| Property | MSP-BA | Implication |
| pKa | ~4.2 (Acidic) | High plasma protein binding (>98%); reduced CNS penetration (lower side effect risk).[1] |
| LogP | ~2.5 | Good oral bioavailability; optimal lipophilicity for membrane crossing.[1] |
| Solubility | Moderate (pH dependent) | Enhanced solubility in intestinal pH vs. neutral sulfonamides.[1] |
| Metabolism | Glucuronidation | Avoids CYP2C9 polymorphisms often affecting Celecoxib.[1] |
References
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Warner, T. D., et al. (1999).[1] Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis.[1] Proc Natl Acad Sci U S A. Link[1]
-
Talley, J. J. (1999).[1] Selective inhibitors of cyclooxygenase-2 (COX-2).[1] Progress in Medicinal Chemistry.[1] Link
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Zarghi, A., & Arfaei, S. (2011).[1] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.[1] Link
-
Cayman Chemical. COX Inhibition Assay Protocol.Link
-
Flower, R. J. (2003).[1] The development of COX2 inhibitors.[1] Nature Reviews Drug Discovery.[1] Link
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid
I. Hazard Identification and Risk Assessment
Given the absence of a dedicated SDS, a conservative approach is necessary. The compound should be treated as hazardous chemical waste. This assessment is based on the potential hazards associated with its structural components:
-
Pyrazole Derivatives : Compounds containing a pyrazole ring are known to exhibit a wide range of biological activities.[1][2] Some pyrazole derivatives are classified as harmful, causing skin and eye irritation.[3][4]
-
Benzoic Acid : Benzoic acid itself is known to cause skin irritation and serious eye damage.[5][6]
-
Sulfone Group : While the polyethylene glycol (PEG) component of some sulfone-containing molecules is biodegradable, the presence of a sulfone group necessitates a more stringent disposal protocol, and drain disposal should be avoided.[7]
Based on this analysis, 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is presumed to be a skin and eye irritant and potentially harmful if ingested or inhaled. All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area.
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, it is crucial to be outfitted with the proper personal protective equipment. This is a non-negotiable aspect of laboratory safety when handling potentially hazardous chemicals.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Rationale |
| Eyes/Face | Safety goggles or a face shield | To prevent contact with the eyes, as the compound is presumed to be a serious eye irritant.[3][5] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, as the compound is presumed to be a skin irritant.[3][5] |
| Body | Lab coat | To protect skin and clothing from accidental splashes. |
All handling of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid, including weighing, solution preparation, and disposal, should be performed inside a certified chemical fume hood to minimize the risk of inhalation.
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated, preferably within a chemical fume hood.[8]
-
Containment : Prevent the further spread of the spill. For solid spills, carefully sweep up the material. For liquid spills, use an inert absorbent material such as sand or vermiculite.[8][9] Do not use combustible materials like paper towels to absorb flammable solvents.
-
Cleanup : Collect all contaminated materials, including the absorbent, into a designated, leak-proof, and chemically compatible container.[8][10]
-
Labeling : Clearly label the container as "Hazardous Waste" with the full chemical name: "Spill Debris containing 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid".
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting : Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EH&S) office.
IV. Step-by-Step Disposal Procedure
The proper disposal of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid involves a systematic process of collection, storage, and transfer to a licensed waste disposal facility. Under no circumstances should this chemical or its solutions be poured down the drain.[4][7]
1. Waste Collection:
-
Solid Waste : Collect all solid waste containing the compound, including unused product, reaction residues, and contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and chemically compatible container.[7] The original container is often the best choice for storing the waste.[5][11]
-
Liquid Waste : Collect all liquid waste containing the compound, including reaction mixtures and solutions, in a separate, designated, and compatible container. Do not mix with other waste streams to avoid potentially dangerous reactions.[12][13] If the compound is dissolved in a solvent, the solvent's hazardous characteristics (e.g., flammability) must also be considered in the disposal plan.
2. Container Labeling:
Proper labeling is a critical step to ensure the safe handling and disposal of chemical waste. All waste containers must be clearly labeled with the following information:
-
The full chemical name: "4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid". Do not use abbreviations or chemical formulas.[15]
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.[14]
-
The name of the generating researcher and laboratory.
3. Temporary Storage:
Store the labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[15][16] This area should be:
-
Well-ventilated and away from heat sources or direct sunlight.[12]
-
Segregated from incompatible chemicals to prevent accidental reactions.[9][15] For example, acids should be stored separately from bases.
-
Under the control of the laboratory personnel generating the waste.[15]
4. Professional Disposal:
Arrange for the collection of the hazardous waste by your institution's licensed environmental services contractor or EH&S department.[14] Provide them with a clear description of the chemical composition. Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with institutional and local regulations.[7]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using Graphviz.
Caption: Disposal workflow for 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid.
Conclusion
The responsible disposal of chemical waste is a cornerstone of safe and ethical scientific research. By following these detailed procedures for 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid, researchers can protect themselves, their colleagues, and the environment. Adherence to these guidelines not only ensures regulatory compliance but also reinforces a laboratory culture where safety and sustainability are paramount.
References
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- SAFETY DATA SHEET for Pyrazole. (2025, December 18). Fisher Scientific.
- Safety Data Sheet for 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid. (2025, August 9). Aaronchem.
- Safety Data Sheet: Vinyl sulfone para base. (2020, September 10). Chemos GmbH&Co.KG.
- SAFETY DATA SHEET for Butadiene sulfone. (2011, December 15). Fisher Scientific.
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, 98+%. (2005, October 3). Cole-Parmer.
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- Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22).
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Navigating the Uncharted: A Risk-Based Guide to Handling 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid
In the landscape of drug development and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet publicly available. 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is one such molecule. This guide provides a robust, risk-based framework for its safe handling, personal protective equipment (PPE) selection, and disposal. Our approach is grounded in an analysis of its constituent chemical moieties—pyrazole, benzoic acid, and a sulfonyl group—to infer a potential hazard profile and establish protocols that prioritize researcher safety above all.
Hazard Assessment: A Sum of Its Parts
Without a specific Safety Data Sheet (SDS), we must evaluate the potential hazards by examining the compound's structural components. This proactive analysis is a cornerstone of laboratory safety.
-
Benzoic Acid Moiety: The benzoic acid portion suggests the compound may act as a skin and eye irritant.[1][2][3] Prolonged or repeated exposure to benzoic acid derivatives can lead to skin dryness and cracking.[1] Inhalation of dust can also cause irritation to the nose, throat, and lungs.[1][2]
-
Pyrazole Moiety: The pyrazole ring is a common heterocyclic structure in many biologically active compounds.[4] While many pyrazole derivatives are used in medicine, the core structure itself can be hazardous. The SDS for 1H-Pyrazole indicates it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5][6]
-
Methanesulfonyl Group: The sulfonyl group is generally stable. However, the overall properties of the molecule dictate its reactivity and toxicological profile.
Given these components, it is prudent to treat 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid as a substance that is, at a minimum, a skin, eye, and respiratory tract irritant with unknown long-term toxicological properties.
| Potential Hazard | Basis of Assessment | Recommended Precaution Level |
| Skin Irritation | Benzoic acid and pyrazole substructures are known skin irritants.[3][5][6][7][8] | High: Avoid all skin contact. |
| Serious Eye Irritation | Benzoic acid and pyrazole substructures are known eye irritants.[3][5][6][7][8][9] | High: Mandatory eye protection. |
| Respiratory Irritation | Potential for aerosolization of fine powder; pyrazole derivatives can be respiratory irritants.[6][8][10] | High: Handle only in ventilated enclosures. |
| Unknown Systemic Toxicity | Lack of specific toxicological data. Many pyrazole derivatives are pharmacologically active. | High: Assume potential toxicity and minimize exposure. |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the identified risks. All PPE should be inspected before use.[11]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., Nitrile) to prevent skin contact.[2][10][12] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin.[11]
-
Eye and Face Protection: Chemical safety goggles are required at all times.[9][10][12] When there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.[2][8]
-
Skin and Body Protection: A laboratory coat is essential.[2][12] For procedures with a higher risk of contamination, consider a chemically resistant apron or a full-body protective suit.[11]
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to control exposure to dust.[2][13] If engineering controls are insufficient or during a large spill, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection may be necessary.[9][10]
Operational Protocol: From Weighing to Waste
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe experimental workflow.
Workflow for Handling Solid 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid
Caption: A sequential workflow for the safe handling of the target compound.
Step-by-Step Methodology:
-
Preparation: Before handling the compound, ensure a certified chemical fume hood is operational. Locate the nearest safety shower and eyewash station.[9][13]
-
Donning PPE: Put on all required PPE as outlined in Section 2.
-
Weighing and Handling:
-
Conduct all manipulations of the solid powder inside the fume hood to prevent inhalation of dust.[1]
-
Use a spatula to gently scoop the material, avoiding actions that could create airborne dust.
-
Place the weigh boat on an anti-static surface if available.
-
-
Dissolution:
-
When adding the solid to a solvent, do so slowly to avoid splashing.
-
Ensure the vessel is appropriately sized and capped or covered once the addition is complete.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.
-
Dispose of contaminated wipes and weigh boats in the designated solid waste container.
-
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[1][2][12]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][9] Seek medical attention if irritation persists.[9]
-
Eye Contact: Flush eyes immediately with water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][9] If breathing is difficult, provide artificial respiration. Seek medical attention.[9]
-
Spill: Evacuate the immediate area. For a small spill within a fume hood, use an absorbent material to carefully clean it up. For larger spills, evacuate the lab and contact your institution's environmental health and safety office. Do not create dust when cleaning up spills.[1][2]
Disposal and Decontamination Plan
Proper waste management is a critical final step in the safe handling of any chemical.
-
Waste Segregation: All materials contaminated with 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid, including gloves, wipes, and excess solid, must be disposed of as hazardous chemical waste.
-
Waste Classification: This compound should be classified as a non-halogenated organic solid waste.
-
Containers: Use clearly labeled, sealed, and compatible containers for waste collection.[1][11] Never dispose of this chemical down the drain.[2][10]
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your environmental health and safety department for any questions.
By adopting this comprehensive, risk-assessed approach, researchers can confidently and safely handle novel compounds like 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid, ensuring both personal safety and the integrity of their research.
References
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]
-
Benzoic Acid Standard. (2015, April 16). Safety Data Sheet. Retrieved from [Link]
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SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
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Labbox. (n.d.). Benzoic acid AGR - Safety Data Sheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
